molecular formula C12H16N2O3S B1336358 5-(Morpholin-4-ylsulfonyl)indoline CAS No. 874594-02-2

5-(Morpholin-4-ylsulfonyl)indoline

Cat. No.: B1336358
CAS No.: 874594-02-2
M. Wt: 268.33 g/mol
InChI Key: JZVUZORSHCTUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-ylsulfonyl)indoline (CAS 874594-02-2) is an indoline sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a morpholinosulfonyl group attached to an indoline core, a structure recognized for its potential in biological activity . Its primary research value lies in its role as a key intermediate and scaffold for developing potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated enzymes CA IX and CA XII . The overexpression of these enzymes is a hallmark of hypoxic tumor environments and is linked to cancer progression, metastasis, and chemoresistance . Studies on closely related indoline-5-sulfonamide analogs have demonstrated effective inhibition of these cancer-related isoforms, suppression of cancer cell growth, and the ability to reverse resistance to chemotherapeutic agents like doxorubicin . Furthermore, novel derivatives based on this core structure have been synthesized and characterized, with computational analyses (DFT) and drug-likeness studies indicating favorable properties for drug development, including no violations of Lipinski's rule . Molecular docking and dynamics simulations suggest high binding affinity and stability with various disease-related proteins, including carbonic anhydrases and human Keap protein, highlighting its potential as a versatile scaffold for designing new therapeutic agents for cancer and other diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUZORSHCTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424550
Record name 5-(morpholin-4-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874594-02-2
Record name 5-(morpholin-4-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Modeling of 5-(Morpholin-4-ylsulfonyl)indoline Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of 5-(morpholin-4-ylsulfonyl)indoline, a key scaffold in the development of kinase and carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind methodological choices, offering a self-validating framework for investigating the interaction of this class of molecules with their protein targets. The guide will cover the entire workflow, from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, with a focus on practical application and scientific integrity.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry. The morpholine group is often introduced to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[3] The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[4] Furthermore, indoline and its derivatives have been explored as inhibitors of a range of protein targets, including tyrosine kinases.[5][6]

Given the therapeutic potential of compounds containing this scaffold, a robust in silico modeling strategy is essential for understanding their mechanism of action, predicting binding affinities, and guiding the rational design of more potent and selective inhibitors. This guide will use the inhibition of carbonic anhydrase IX (CA IX), a key target in cancer therapy, as a primary example to illustrate the modeling workflow.[1][7]

The Computational Modeling Workflow: A Validated Approach

Our in silico investigation is structured as a multi-step process, designed to provide a comprehensive understanding of the ligand-protein interaction. Each step builds upon the previous one, creating a self-validating system where the results of one method inform and corroborate the next.

G cluster_0 System Preparation cluster_1 Initial Binding Pose Prediction cluster_2 Refinement and Dynamic Analysis cluster_3 Quantitative Binding Estimation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Select best pose(s) Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Generate trajectory Validated Binding Hypothesis Validated Binding Hypothesis Binding Free Energy Calculation->Validated Binding Hypothesis

Figure 1: The overall in silico modeling workflow.

Part I: System Preparation - The Foundation of Accurate Modeling

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This preparatory phase is arguably the most critical part of the entire workflow.

Ligand Preparation

The 3D structure of this compound can be obtained from chemical databases such as PubChem or sketched using molecular building software.

Protocol 1: Ligand Preparation for Docking and Simulation

  • Obtain 3D Coordinates:

    • Download the structure from a database like PubChem or sketch it in a molecular editor.

    • Save the structure in a common format like SDF or MOL2.

  • Generate a Low-Energy Conformation:

    • Use a computational chemistry tool to perform an initial energy minimization of the ligand. This removes any steric clashes and results in a more realistic starting conformation.

  • Assign Protonation States and Charges:

    • Determine the likely protonation state of the ligand at physiological pH (around 7.4). For this compound, the morpholine nitrogen is weakly basic and will likely be protonated.

    • Assign partial atomic charges using a reliable method. For consistency with the protein force field, it is recommended to use a method compatible with the chosen force field (e.g., AM1-BCC for AMBER, or a compatible method for CHARMM).

Protein Target Preparation

For this guide, we will focus on human carbonic anhydrase IX (CA IX) as the protein target. A suitable crystal structure with a bound sulfonamide inhibitor is essential for defining the binding pocket.

Protocol 2: Protein Preparation for Docking and Simulation

  • Select a High-Quality Crystal Structure:

    • Search the RCSB Protein Data Bank (PDB) for a high-resolution crystal structure of human CA IX, preferably with a bound sulfonamide inhibitor.[8] For example, PDB ID 5sz5 has been used for docking indoline analogs.[1] Other suitable PDB IDs for CA IX with bound sulfonamides include 6G9U, 8Q19, and 9R30.[9][10][11]

    • Choose a structure with good resolution (ideally < 2.5 Å) and without missing residues in the binding site.

  • Pre-process the PDB File:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to defining the binding site.

    • If the biological assembly is a multimer, decide whether to use the entire multimer or a single protomer for the simulation, based on the location of the binding site relative to the interfaces.

  • Add Hydrogen Atoms and Assign Protonation States:

    • Use software like AutoDockTools or Maestro to add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[11][12]

    • Predict the protonation states of histidine residues, as their charge and hydrogen-bonding capacity can be critical for ligand binding. This can be done based on the local hydrogen-bonding network.

  • Energy Minimization of the Protein:

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the addition of hydrogen atoms. This should be a constrained minimization, where the backbone atoms are restrained to prevent significant deviation from the crystal structure.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[13] It is a crucial step for generating a plausible starting structure for more rigorous computational analyses like molecular dynamics simulations.

Causality Behind Method Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[14][15] Its scoring function is designed to predict binding affinity with reasonable accuracy and computational efficiency, making it suitable for initial screening and pose prediction.[11][12][16]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom types. AutoDockTools can be used for this conversion.[17]

  • Define the Binding Site (Grid Box):

    • Define a search space (a "grid box") that encompasses the active site of the protein. The dimensions and center of this box are critical. If a co-crystallized ligand is present in the template PDB structure, center the grid box on this ligand to ensure the search is focused on the known binding pocket.

  • Configure and Run the Docking Simulation:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Docking Results:

    • AutoDock Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.[13]

    • Visualize the top-ranked poses in the context of the protein's active site using molecular visualization software like PyMOL or Chimera.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the active site zinc ion) for the top-ranked poses. The sulfonamide group should be oriented towards the zinc ion in the active site of carbonic anhydrase.[4]

Parameter Recommended Value/Setting Rationale
Grid Box Center Centered on the co-crystallized ligandFocuses the search on the known active site.
Grid Box Size ~25 x 25 x 25 ÅLarge enough to allow for ligand flexibility, but not so large as to be computationally inefficient.
Exhaustiveness 8 (default) to 32 (for higher accuracy)Controls the thoroughness of the conformational search.
Number of Modes 9 (default)The number of binding poses to be generated.

Table 1: Recommended AutoDock Vina Parameters for Docking to Carbonic Anhydrase IX.

Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[18][19] This is crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.

Causality Behind Method Selection: GROMACS is a versatile and high-performance MD simulation package that is well-suited for protein-ligand simulations.[10][20][21][22] We will use the CHARMM36 force field, which is a robust and widely validated force field for biomolecular simulations and is compatible with parameters for small molecules generated by the CGenFF server.[15][23]

G Start with Docked Complex Start with Docked Complex Generate Ligand Topology Generate Ligand Topology Start with Docked Complex->Generate Ligand Topology Merge Protein and Ligand Topologies Merge Protein and Ligand Topologies Start with Docked Complex->Merge Protein and Ligand Topologies Generate Ligand Topology->Merge Protein and Ligand Topologies Solvate the System Solvate the System Merge Protein and Ligand Topologies->Solvate the System Add Ions Add Ions Solvate the System->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Figure 2: Workflow for setting up a protein-ligand MD simulation with GROMACS.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

  • Generate Ligand Topology and Parameters:

    • Use the CGenFF server to generate a CHARMM-compatible topology and parameter file for this compound.[15][24] Pay close attention to the penalty scores for the generated parameters; high penalties may indicate a need for further validation or refinement.[15]

    • Convert the CHARMM-formatted output to a GROMACS-compatible format using provided scripts.[25]

  • Prepare the System Topology:

    • Generate a GROMACS topology for the protein using the pdb2gmx tool, selecting the CHARMM36 force field.[26]

    • Combine the protein and ligand topologies into a single system topology file.

  • Create the Simulation Box and Solvate:

    • Define a simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions to Neutralize the System:

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.

  • System Equilibration:

    • Perform a two-stage equilibration process:

      • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to relax around the protein and ligand while restraining the protein and ligand heavy atoms.

      • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to ensure the system reaches the correct density.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the protein-ligand complex adequately.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

      • Interaction Energy Analysis: To calculate the non-bonded interaction energies between the ligand and specific protein residues.

Part IV: Binding Free Energy Calculations - Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity, we can use end-point free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[19][23][27] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[6][28]

Causality Behind Method Selection: MM/PBSA and MM/GBSA offer a good balance between computational cost and accuracy, making them popular for ranking a series of ligands or for providing a more refined estimate of binding affinity than docking scores alone.[19]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots from the MD Trajectory:

    • From the production MD trajectory, extract a set of representative snapshots of the protein-ligand complex (e.g., every 100 ps from a stable portion of the trajectory).

  • Calculate the Individual Energy Components:

    • For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

      • Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann or Generalized Born model.

      • Non-polar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate the Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation:

      • ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>

      • Where ΔG_solv = ΔG_polar + ΔG_nonpolar

      • The entropic term (-TΔS) is often neglected in routine calculations due to its high computational cost and potential for large errors, leading to a relative binding free energy.

  • Analyze and Interpret the Results:

    • The calculated binding free energy can be compared with experimental data, such as Ki or IC50 values, to validate the computational model. For example, a series of 1-acylated indoline-5-sulfonamides have reported Ki values against CA IX in the range of 132.8 nM to over 10,000 nM.[1][7] A successful in silico model should be able to reproduce the relative ranking of these compounds.

Compound Series Target Reported Ki (nM) Reported IC50 (µM) on MCF7 cells (hypoxia)
1-Acylated indoline-5-sulfonamidesCA IX132.8 - >10,000N/A
1-Acylated indoline-5-sulfonamidesCA XII41.3 - >10,000N/A
Compound 4fCA IX / CA XIIPotent inhibitor12.9
Compound 4eCA IX / CA XIIPotent inhibitor20.2

Table 2: Experimental Binding Data for Indoline-5-Sulfonamide Derivatives for Model Validation.[1][3][7]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to its protein targets, with a specific focus on carbonic anhydrase IX. By following these protocols, researchers can gain valuable insights into the molecular basis of ligand recognition, predict binding affinities, and guide the design of novel therapeutic agents.

The self-validating nature of this workflow, where the outputs of one stage inform and are tested by the next, is crucial for building confidence in the predictive power of the models. The integration of experimental data for validation is a cornerstone of this approach.

Future work could involve the application of more advanced techniques, such as enhanced sampling methods to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the interactions within the enzyme active site, particularly the coordination to the zinc ion.

References

  • Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]

  • Bavetsias, V., & Large, J. M. (2000). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Mini reviews in medicinal chemistry, 1(4), 349-371. [Link]

  • Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. [Link]

  • RCSB PDB. (n.d.). PDB ID: 8Q19. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

  • GROMACS. (n.d.). Force fields. [Link]

  • RCSB PDB. (n.d.). PDB ID: 8CO3. [Link]

  • El-Faham, A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(20), 10173-10192. [Link]

  • RCSB PDB. (n.d.). Homepage. [Link]

  • Akocak, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European journal of medicinal chemistry, 127, 1030–1039. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 294–300. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. [Link]

  • RCSB PDB. (n.d.). PDB ID: 9R30. [Link]

  • CGenFF Program. (n.d.). SilcsBio User Guide. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular informatics, 31(2), 114–122. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Mohammat, A., et al. (1998). A new class of protein tyrosine kinase inhibitors based on oxindole core. Journal of medicinal chemistry, 41(4), 515–524. [Link]

  • Nocentini, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1645–1654. [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic anhydrase: evolution of the zinc binding site by nature and by design. Accounts of chemical research, 29(7), 331–339. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(23), 4376. [Link]

  • RCSB PDB. (n.d.). PDB ID: 6G9U. [Link]

  • Khan, M. I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(13), 5001. [Link]

  • Matulienė, J., et al. (2023). CA IX-selective high-affinity inhibitor binding and phenotypic outcomes in SK-N-AS cell line. FEBS Open Bio, 13(7), 1264-1275. [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. [Link]

  • Lemkul, J. A. (2019). GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Monti, S. M., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of enzyme inhibition and medicinal chemistry, 27(6), 862–867. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

  • Vaškevičiūtė, G., et al. (2022). High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX. Bioconjugate chemistry, 33(3), 488–497. [Link]

  • Shilkar, D. (2023). Ligand parameterization in GROMACS. [Link]

  • Tasleem, M., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC medicinal chemistry, 14(10), 2004–2018. [Link]

  • Greasley, S. E., et al. (2018). Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. [Link]

  • Sharma, A., et al. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. [Link]

  • Scamander. (2021). Alternative to CGenFF for generating large ligand topology. GROMACS forums. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(9), 1823–1835. [Link]

Sources

Spectroscopic Characterization of 5-(Morpholin-4-ylsulfonyl)indoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(Morpholin-4-yl)indoline in Kinase Inhibition

5-(Morpholin-4-yl)indoline is a heterocyclic compound of significant interest in pharmaceutical research, primarily serving as a key intermediate in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. The indoline scaffold, coupled with the morpholinosulfonyl group, provides a unique three-dimensional structure that can be tailored for high-affinity binding to the active sites of various tyrosine kinases.[1]

A deep understanding of the molecular structure and purity of 5-(Morpholin-4-yl)indoline is paramount for ensuring the quality, efficacy, and safety of the final drug product. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the state-of-the-art methodologies for their acquisition and interpretation. While experimentally derived spectra for this specific molecule are not publicly available, this guide will present a robust predictive analysis grounded in the well-established spectroscopic behavior of its constituent chemical moieties.

Predicted Spectroscopic Data

The molecular formula for 5-(Morpholin-4-yl)indoline is C₁₂H₁₆N₂O₃S, with a molecular weight of 268.33 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-(Morpholin-4-ylsulfonyl)indoline, based on the known spectral data of indoline and morpholine derivatives.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (NH)4.0 - 5.0br s1H-
H-77.5 - 7.6d1H~8.0
H-67.3 - 7.4dd1H~8.0, ~2.0
H-47.2 - 7.3d1H~2.0
H-23.6 - 3.7t2H~8.0
H-33.1 - 3.2t2H~8.0
Morpholine (H-8, H-12)3.7 - 3.8t4H~4.8
Morpholine (H-9, H-11)3.0 - 3.1t4H~4.8

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-7a150 - 152
C-3a130 - 132
C-5128 - 130
C-6125 - 127
C-7124 - 126
C-4110 - 112
C-247 - 49
C-329 - 31
Morpholine (C-8, C-12)66 - 68
Morpholine (C-9, C-11)46 - 48
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound.

Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/z
[M+H]⁺269.0958
[M+Na]⁺291.0777

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways for sulfonamides often involve cleavage of the S-N and S-C bonds.

Fragment IonPredicted m/zDescription
C₈H₉N₂O₂S⁺201.0436Loss of morpholine
C₈H₈N⁺118.0657Indoline cation
C₄H₈NO⁺86.0606Morpholine cation
C₄H₁₀NO₂S⁺136.0432Morpholinylsulfonyl cation

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently sonicate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

2. Instrument Setup and Data Acquisition:

  • Set up the electrospray ionization source in positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the [M+H]⁺ ion.

  • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 100-500).

  • To obtain fragmentation data, perform a product ion scan on the [M+H]⁺ precursor ion (m/z 269.1).

Data Interpretation and Structural Elucidation

A meticulous analysis of the acquired NMR and MS data is essential for confirming the structure of this compound.

NMR Spectral Interpretation
  • ¹H NMR: The proton spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons of the indoline ring will appear in the downfield region, while the aliphatic protons of the indoline and morpholine rings will be found in the upfield region. The integration of the signals will correspond to the number of protons in each environment. The splitting patterns (multiplicity) will reveal the number of neighboring protons.

  • ¹³C NMR: The carbon spectrum will indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals will be characteristic of the different functional groups present.

  • 2D NMR: COSY will establish proton-proton correlations, HSQC will correlate directly bonded protons and carbons, and HMBC will reveal long-range proton-carbon correlations, allowing for the unambiguous assignment of all atoms in the molecule.

Mass Spectral Interpretation
  • The high-resolution mass of the [M+H]⁺ ion will provide the elemental composition of the molecule, confirming its molecular formula.

  • The fragmentation pattern observed in the MS/MS spectrum will provide valuable structural information. The presence of characteristic fragment ions corresponding to the loss of the morpholine moiety and the formation of the indoline and morpholine cations will further corroborate the proposed structure.

Conclusion

The spectroscopic characterization of 5-(Morpholin-4-yl)indoline is a critical step in its application as a building block for kinase inhibitors. This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of its NMR and MS data. By following the detailed protocols and interpretative guidelines presented herein, researchers and drug development professionals can ensure the structural integrity and purity of this important synthetic intermediate, thereby contributing to the development of novel and effective cancer therapeutics.

Visualizations

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert Prepared Sample lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process Raw Data interpret Interpret Spectra and Assign Signals process->interpret structure Elucidate Molecular Structure interpret->structure

Caption: Workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute acidify Acidify with Formic Acid (optional) dilute->acidify infuse Infuse Sample into ESI Source acidify->infuse Prepared Sample optimize Optimize Source Parameters infuse->optimize full_scan Acquire Full Scan MS optimize->full_scan msms_scan Acquire MS/MS Scan of [M+H]+ full_scan->msms_scan process_ms Process Mass Spectra msms_scan->process_ms Raw Data interpret_ms Interpret Mass and Fragmentation process_ms->interpret_ms confirm Confirm Molecular Formula and Structure interpret_ms->confirm

Caption: Workflow for ESI-MS spectroscopic analysis.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

The Indoline-5-sulfonamide Core: A Privileged Scaffold for Targeting Tumor Hypoxia and Acidosis in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indoline-5-sulfonamide core has emerged as a significant pharmacophore in modern oncology research, primarily due to its potent and selective inhibition of tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes play a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, which are hallmarks of aggressive tumors and are associated with therapeutic resistance. This technical guide provides a comprehensive overview of the indoline-5-sulfonamide scaffold, from its fundamental chemical properties and synthesis to its detailed mechanism of action and its application in the development of novel anticancer agents. We will delve into the structure-activity relationships that govern its inhibitory potency, provide detailed experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its therapeutic potential.

The Rationale: Targeting a Fundamental Pillar of Tumor Survival

Solid tumors are characterized by regions of low oxygen, or hypoxia, a consequence of rapid cell proliferation outstripping the local blood supply.[1] In response to hypoxia, cancer cells upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions.[1] One of the critical downstream effects of HIF-1α activation is the increased expression of transmembrane carbonic anhydrases, specifically CA IX and CA XII.[2][3]

These enzymes are pivotal for tumor cell survival and progression.[4][5] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] By efficiently managing proton flux, CA IX and CA XII help maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular tumor microenvironment (TME).[6][7] This "reverse pH gradient" is advantageous for cancer cells, promoting invasion, metastasis, and resistance to both chemotherapy and radiotherapy.[8][9]

The indoline-5-sulfonamide core has been extensively investigated as a potent inhibitor of these tumor-associated CAs.[2][10][11] The sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group that can effectively chelate the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[12] The indoline scaffold provides a rigid and tunable platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Hypoxia Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Acidosis Extracellular Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis Resistance Therapeutic Resistance Acidosis->Resistance CAIX_XII CA IX / CA XII Expression HIF1a->CAIX_XII CAIX_XII->Acidosis Survival Tumor Cell Survival & Proliferation CAIX_XII->Survival Apoptosis Apoptosis Indoline Indoline-5-sulfonamide Indoline->CAIX_XII Inhibition Indoline->Apoptosis Promotion

Figure 1: The role of the indoline-5-sulfonamide core in targeting the hypoxia-induced pathway in cancer.

The Core Structure and its Synthesis: A Modular Approach to Drug Design

The indoline-5-sulfonamide scaffold is a bicyclic heterocyclic system that provides a versatile platform for chemical modification. The core can be readily synthesized and subsequently derivatized, most commonly at the N-1 position of the indoline ring.

General Synthesis of the Indoline-5-sulfonamide Core

A common synthetic route to the indoline-5-sulfonamide core involves a multi-step process starting from commercially available materials. While various specific methods exist, a general and adaptable protocol is outlined below.

Start Starting Material (e.g., m-nitroaniline) Step1 Sulfonation Start->Step1 Intermediate1 Substituted Nitrobenzene Sulfonyl Chloride Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 Substituted Nitrobenzene Sulfonamide Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Substituted Aniline Sulfonamide Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Final Indoline-5-sulfonamide Core Step4->Final

Figure 2: A generalized synthetic workflow for the indoline-5-sulfonamide core.

Protocol: Synthesis of 1-Acyl-Indoline-5-sulfonamides

The N-1 position of the indoline-5-sulfonamide core is a key point for diversification to explore structure-activity relationships. Acylation of this position has been shown to significantly influence the inhibitory potency and selectivity of the resulting compounds.[13]

Materials:

  • Indoline-5-sulfonamide

  • Appropriate acyl chloride or acid anhydride

  • Pyridine or another suitable base

  • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-5-sulfonamide (1 equivalent) in anhydrous CHCl₃.

  • Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with CHCl₃ and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified 1-acyl-indoline-5-sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary anticancer mechanism of indoline-5-sulfonamide derivatives is the inhibition of carbonic anhydrases IX and XII.[2][10]

Inhibition of Carbonic Anhydrases

The sulfonamide group of the indoline-5-sulfonamide core coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding blocks the catalytic activity of the enzyme, leading to an accumulation of intracellular protons and a decrease in extracellular acidification.[14] This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on 1-acylated indoline-5-sulfonamide derivatives.[11]

  • The Sulfonamide Group: This is essential for activity, acting as the primary zinc-binding moiety.

  • The Indoline Scaffold: Provides a rigid framework and influences the overall lipophilicity and orientation of the molecule within the active site.

  • The N-1 Acyl Group: The nature of the acyl group at the N-1 position is a critical determinant of potency and selectivity.

    • Aromatic acyl groups, particularly those with halogen substitutions (e.g., chloro, fluoro), often exhibit enhanced potency.

    • The position and number of substituents on the aromatic ring can fine-tune the inhibitory activity against different CA isoforms. For example, some derivatives show selectivity for the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, which is crucial for minimizing off-target effects.

Compound IDN-1 SubstituentCA IX Kᵢ (nM)[11]CA XII Kᵢ (nM)[11]MCF-7 IC₅₀ (µM)[11]
4a Benzoyl>10000108.4>50
4f 3-Chlorobenzoyl132.841.312.9 (hypoxia)
4g 4-Chlorobenzoyl289050.128.7 (hypoxia)
4h 3,4-Dichlorobenzoyl1000044.5>50

Table 1: Inhibitory activities (Kᵢ) against human CA IX and XII and antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells for selected 1-acyl-indoline-5-sulfonamide derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of novel indoline-5-sulfonamide derivatives, a series of in vitro assays are essential.

Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the pH change of a buffer solution using a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA IX, hCA XII)

  • Test compounds (indoline-5-sulfonamide derivatives)

  • Buffer solution (e.g., TRIS buffer)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In the stopped-flow instrument's syringe, prepare the assay buffer containing the CA enzyme and the pH indicator. In the other syringe, prepare the CO₂-saturated water.

  • Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound for a defined period.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is detected as a change in the absorbance of the pH indicator.

  • Data Analysis: The initial rates of the reaction are measured. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A431)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indoline-5-sulfonamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The indoline-5-sulfonamide core represents a highly promising scaffold for the development of targeted anticancer therapies. Its ability to effectively inhibit tumor-associated carbonic anhydrases addresses a critical mechanism of tumor survival and progression. The modular nature of its synthesis allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties.

Future research in this area will likely focus on:

  • Improving Isoform Selectivity: Designing derivatives with even greater selectivity for CA IX and XII over other isoforms to minimize potential side effects.

  • Combination Therapies: Investigating the synergistic effects of indoline-5-sulfonamide CA inhibitors with other anticancer agents, such as conventional chemotherapeutics or immunotherapy. By normalizing the tumor microenvironment, these inhibitors may enhance the efficacy of other treatments.

  • Drug Delivery Systems: Developing targeted delivery systems to specifically deliver these inhibitors to the tumor site, thereby increasing their therapeutic index.

  • Exploration of Other Targets: While the primary focus has been on carbonic anhydrases, the privileged nature of the indoline scaffold warrants investigation into its potential to interact with other cancer-relevant targets.[15]

References

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

  • Jittiwat, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31754–31767. [Link]

  • Shaik, M. B. (2026). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. International Journal of Pharmaceutical Sciences, 4(1), 2924-2952. [Link]

  • Li, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Abdel-Rahman, M. A., et al. (2011). Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4852. [Link]

  • Wang, S. Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]

  • Bull, J. A., et al. (2014). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 12(35), 6753-6771. [Link]

  • Parks, S. K., et al. (2020). Tumor acidity: From hallmark of cancer to target of treatment. Frontiers in Oncology, 10, 575. [Link]

  • Kalin, S., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1937-1955. [Link]

  • Mboge, M. Y., et al. (2019). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers, 11(10), 1459. [Link]

  • Peppicelli, S., et al. (2020). On the Importance of Acidity in Cancer Cells and Therapy. International Journal of Molecular Sciences, 21(18), 6692. [Link]

  • Merchant, R. R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9326-9330. [Link]

  • Tafreshi, N. K., et al. (2014). Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. Subcellular Biochemistry, 75, 221-254. [Link]

  • Noman, M. Z., et al. (2018). Hypoxia and acidosis: immune suppressors and therapeutic targets. Immunology, 154(3), 333-340. [Link]

  • Gu, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22005-22013. [Link]

  • DeClerck, K., & Elble, R. C. (2010). The role of hypoxia and acidosis in promoting metastasis and resistance to chemotherapy. Frontiers in Bioscience (Landmark Edition), 15, 213-225. [Link]

  • Mboge, M. Y., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(8), 1856. [Link]

  • Mahon, B. P., & McKenna, R. (2018). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. International Journal of Molecular Sciences, 19(9), 2765. [Link]

Sources

Methodological & Application

Carbonic anhydrase IX inhibition assay protocol using 5-(Morpholin-4-ylsulfonyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Colorimetric Assay for Screening Inhibitors of Carbonic Anhydrase IX using 5-(Morpholin-4-ylsulfonyl)indoline

Abstract

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, playing a pivotal role in tumor acidosis, proliferation, and metastasis.[1][2][3] Its limited expression in normal tissues makes it an attractive and well-validated target for anticancer drug development.[1][4] This document provides a comprehensive, field-proven protocol for determining the inhibitory potency of novel compounds against human recombinant CA-IX, using this compound as a representative test inhibitor. The described method is a colorimetric assay based on the esterase activity of CA-IX, which offers a reliable, high-throughput-compatible format for screening and characterizing potential CA-IX inhibitors.

Introduction: The Significance of Targeting CA-IX in Oncology

The tumor microenvironment is characterized by hypoxia (low oxygen) and acidosis (low extracellular pH), conditions that drive tumor progression and resistance to therapy.[2][5] Carbonic Anhydrase IX is a key player in the adaptation of cancer cells to these harsh conditions.[2] Induced by hypoxia-inducible factor-1 (HIF-1), CA-IX is a transmembrane enzyme with an extracellular active site.[6] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] This catalytic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, thereby promoting cancer cell survival, proliferation, and invasion.[5][6]

Given its crucial role in tumorigenesis and its selective expression on tumor cells, CA-IX has emerged as a promising target for the development of novel anticancer therapeutics.[1][3] Small-molecule inhibitors, particularly those from the sulfonamide class, have shown significant promise in preclinical studies, with some advancing to clinical trials.[1][8] These inhibitors typically function by coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1]

The indoline-5-sulfonamide scaffold has been identified as a promising core structure for the development of potent and selective CA-IX inhibitors.[9][10] This protocol will utilize this compound, a representative compound from this class, to demonstrate a robust and reproducible method for assessing CA-IX inhibition.

Assay Principle: The p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

While the physiological substrate of CA-IX is CO₂, its esterase activity provides a convenient basis for a colorimetric assay.[11][12] In this assay, CA-IX catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetic acid. The product, p-nitrophenol, is a chromophore that exhibits strong absorbance at 400 nm upon deprotonation at alkaline pH.[13][14]

The rate of p-nitrophenol formation is directly proportional to the CA-IX enzyme activity. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a reduced absorbance signal.[15][16] By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[17][18]

Diagram 1: Catalytic Mechanism of CA-IX

CA-IX Catalytic Mechanism Catalytic Mechanism of CA-IX cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 + H₂O CAIX CA-IX CO2->CAIX Hydration H2O H₂O HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ pHi_regulation Alkaline pHi (Survival, Proliferation) HCO3->pHi_regulation Import H_ion->H_ion Acidifies Extracellular Space CAIX->HCO3 Release CAIX->H_ion Release

Caption: CA-IX catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
Human Recombinant CA-IXR&D Systems2188-CA-80°C
This compoundCustom Synthesis/SupplierN/ARoom Temperature, Desiccated
p-Nitrophenyl Acetate (p-NPA)Sigma-AldrichN81302-8°C
Tris-HClSigma-AldrichT5941Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
96-well, flat-bottom microplatesCorning3596Room Temperature
Acetazolamide (Positive Control)Sigma-AldrichA6011Room Temperature

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed. All reactions should be performed in triplicate.

Reagent Preparation
  • Assay Buffer (20 mM Tris-HCl, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5 with HCl. Dilute to a final concentration of 20 mM with ultrapure water.

  • CA-IX Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized human recombinant CA-IX in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • CA-IX Working Solution (2 µg/mL): On the day of the assay, dilute the CA-IX stock solution to 2 µg/mL in ice-cold Assay Buffer. Keep on ice.

  • p-NPA Substrate Stock Solution (100 mM): Dissolve p-NPA in DMSO to a final concentration of 100 mM. This solution can be stored at -20°C for up to one month.

  • p-NPA Working Solution (3 mM): Immediately before use, dilute the p-NPA stock solution in Assay Buffer to a final concentration of 3 mM.

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

Experimental Workflow

Diagram 2: Experimental Workflow for CA-IX Inhibition Assay

Experimental Workflow Experimental Workflow for CA-IX Inhibition Assay start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep plate_setup Set up 96-well plate (Inhibitor dilutions, Controls) prep->plate_setup add_enzyme Add CA-IX Working Solution plate_setup->add_enzyme pre_incubate Pre-incubate at RT for 10 min add_enzyme->pre_incubate add_substrate Add p-NPA Working Solution to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_absorbance Read Absorbance at 400 nm incubate->read_absorbance analyze Data Analysis (% Inhibition, IC₅₀ Curve) read_absorbance->analyze end End analyze->end

Caption: A step-by-step workflow for the colorimetric CA-IX inhibition assay.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Similarly, prepare serial dilutions of the Acetazolamide positive control.

  • Plate Setup:

    • Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate.

    • For the 100% activity control (no inhibition), add 2 µL of 100% DMSO.

    • For the blank (no enzyme) control, add 2 µL of 100% DMSO.

  • Enzyme Addition:

    • Add 178 µL of Assay Buffer to the blank wells.

    • Add 178 µL of CA-IX Working Solution (2 µg/mL) to all other wells (inhibitor and 100% activity control wells).

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the 3 mM p-NPA Working Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

    • The final concentration of p-NPA in the reaction will be 0.3 mM, and the final concentration of CA-IX will be 1.78 µg/mL. The final DMSO concentration should be kept constant at 1%.

  • Incubation:

    • Immediately mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 400 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of CA-IX inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Ainhibitor - Ablank) / (A100% activity - Ablank)] x 100

Where:

  • Ainhibitor is the absorbance of the well containing the inhibitor.

  • Ablank is the absorbance of the well with no enzyme.

  • A100% activity is the absorbance of the well with enzyme but no inhibitor.

Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%.[17] To determine the IC₅₀, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ value.[17][18] GraphPad Prism or similar software is recommended for this analysis.

Expected Results and Troubleshooting

Expected Results: A successful assay will show a clear dose-dependent inhibition of CA-IX activity by this compound and the positive control, Acetazolamide. The 100% activity control should have a significantly higher absorbance than the blank, indicating robust enzyme activity.

Concentration% Inhibition (Acetazolamide)% Inhibition (Test Compound)
100 µM98%95%
10 µM92%88%
1 µM75%65%
100 nM55%48%
10 nM25%20%
1 nM5%3%
IC₅₀ ~80 nM ~150 nM

Table 1: Representative data for CA-IX inhibition. These are example values and will vary depending on the specific inhibitor and assay conditions.

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
High background in blank wells Spontaneous hydrolysis of p-NPA.Prepare p-NPA working solution immediately before use. Ensure the pH of the assay buffer is correct.
Low signal in 100% activity wells Inactive enzyme.Use a fresh aliquot of enzyme. Ensure proper storage at -80°C. Confirm protein concentration.
Inconsistent results between replicates Pipetting errors, improper mixing.Use calibrated pipettes. Ensure thorough mixing after each addition step.
No inhibition observed Inactive inhibitor, incorrect concentration range.Verify the integrity and solubility of the inhibitor. Test a wider range of concentrations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for assessing the inhibitory activity of compounds against human carbonic anhydrase IX. By leveraging a straightforward colorimetric readout, this assay is well-suited for both primary screening of compound libraries and detailed characterization of lead candidates like this compound. The accurate determination of IC₅₀ values is crucial for the structure-activity relationship (SAR) studies that drive the optimization of potent and selective CA-IX inhibitors for cancer therapy.

References

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available at: [Link]

  • Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration. PMC - NIH. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. PubMed Central. Available at: [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. Available at: [Link]

  • Carbonic anhydrase 9. Wikipedia. Available at: [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available at: [Link]

  • A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Available at: [Link]

  • Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Available at: [Link]

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Available at: [Link]

  • Molecular mechanisms of carbonic anhydrase IX-mediated pH regulation under hypoxia. Ovid. Available at: [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • (PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Available at: [Link]

  • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. NIH. Available at: [Link]

  • I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ? ResearchGate. Available at: [Link]

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. Available at: [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed. Available at: [Link]

  • Carbonic anhydrase 9. Grokipedia. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. Available at: [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. ResearchGate. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

Sources

Application Notes and Protocols for the Formulation of 5-(Morpholin-4-ylsulfonyl)indoline in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 5-(Morpholin-4-ylsulfonyl)indoline, a novel investigational compound, for both in vitro and in vivo biological evaluation. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, this document outlines systematic approaches to address the anticipated poor aqueous solubility of this indoline derivative. We present detailed protocols for solubility assessment, vehicle selection, and the preparation of various formulations, including solutions and suspensions. The rationale behind each step is elucidated to empower researchers in making informed decisions, ensuring data integrity and reproducibility in preclinical studies.

Introduction: The Scientific Context of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The addition of a sulfonamide group, as seen in related indoline-5-sulfonamides, has been shown to confer inhibitory activity against key enzymes implicated in cancer, such as carbonic anhydrases.[4] Furthermore, the morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and biological activity.[5][6][7]

Given these structural precedents, this compound is a compound of significant interest for biological investigation. However, the combination of a rigid heterocyclic core and a sulfonyl group suggests that this molecule will likely exhibit poor aqueous solubility. This presents a significant hurdle for biological testing, as achieving adequate concentrations in aqueous assay buffers and ensuring sufficient bioavailability in animal models is critical for obtaining meaningful data.[8][9]

This guide provides a systematic approach to formulating this compound, enabling researchers to navigate the challenges of its physicochemical properties and unlock its therapeutic potential.

Pre-Formulation Studies: Characterizing the Compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy.

Solubility Determination

The initial step is to determine the solubility of the compound in a range of pharmaceutically acceptable solvents and buffers. This information will guide the selection of an appropriate formulation approach.

Protocol 1: Equilibrium Solubility Measurement

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Seal the vials and agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent/Vehicle Class Purpose in Formulation
Deionized WaterAqueousBaseline solubility
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferPhysiological relevance for in vitro assays
0.1 N Hydrochloric Acid (HCl)Acidic BufferSimulates gastric fluid
pH 6.8 BufferBufferSimulates intestinal fluid
Dimethyl Sulfoxide (DMSO)Organic Co-solventHigh solubilizing capacity for stock solutions
Ethanol (EtOH)Organic Co-solventCommon vehicle component
Polyethylene Glycol 400 (PEG-400)Non-ionic Surfactant/Co-solventSolubilizer for oral and parenteral formulations
Propylene Glycol (PG)Co-solventCommon vehicle component
Tween® 80 (Polysorbate 80)Non-ionic SurfactantWetting agent and solubilizer
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspending AgentVehicle for suspension formulations

Formulation Strategies for In Vitro Studies

For most in vitro assays, the primary goal is to prepare a concentrated stock solution that can be diluted into the aqueous assay buffer without precipitation.

DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro screening.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the mass of this compound required to prepare the desired volume and concentration (e.g., for 1 mL of a 10 mM solution).

  • Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex thoroughly and sonicate if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality and Trustworthiness: The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts. A vehicle control (assay medium with the same final concentration of DMSO) must always be included in the experiment.

Formulation Strategies for In Vivo Studies

The selection of a vehicle for animal studies is critical and must balance the need for adequate drug exposure with the physiological tolerance of the animal.[10][11][12] The choice of formulation will depend on the route of administration, the required dose, and the pharmacokinetic properties of the compound.

Solution Formulations

If the required dose can be dissolved in a tolerable volume of a pharmaceutically acceptable vehicle, a solution is generally the preferred formulation due to uniform dosing and predictable absorption.

Table 2: Example Solution Formulations for Oral Administration

Formulation Composition Maximum Recommended Concentration Notes
10% DMSO, 40% PEG-400, 50% Saline1-5 mg/mLA common ternary system for initial PK studies.
20% Solutol® HS 15 in WaterDependent on compound solubilityCan improve solubility and bioavailability.
30% Captisol® (SBE-β-CD) in WaterDependent on compound solubilityCyclodextrins can form inclusion complexes to enhance solubility.

Protocol 3: Preparation of a Solution Formulation (10% DMSO, 40% PEG-400, 50% Saline)

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG-400 and vortex until a clear solution is formed.

  • Slowly add the saline while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity.

Suspension Formulations

When the required dose cannot be achieved in a solution, a suspension is a viable alternative. The goal is to create a uniform dispersion of fine particles.[13]

Protocol 4: Preparation of a Suspension in 0.5% CMC with 0.1% Tween® 80

  • If necessary, reduce the particle size of the compound by micronization (e.g., using a mortar and pestle) to improve dissolution and homogeneity.[9][14]

  • Prepare the vehicle by dissolving Tween® 80 in 0.5% (w/v) sodium carboxymethylcellulose (CMC) in sterile water.

  • Add a small amount of the vehicle to the powdered compound to create a paste (this is known as "wetting the powder").

  • Gradually add the remaining vehicle while triturating or vortexing to form a uniform suspension.

  • The suspension should be continuously stirred during dosing to ensure homogeneity.

Workflow for Formulation Selection

Formulation_Workflow A Determine Required Dose (mg/kg) B Solubility Screening in Biocompatible Solvents A->B C Is the dose soluble in a tolerable volume? B->C Evaluate Data D Prepare Solution Formulation C->D Yes E Prepare Suspension Formulation C->E No F Characterize Formulation (e.g., stability, homogeneity) D->F E->F G Proceed to In Vivo Study F->G Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibition

Caption: Hypothetical inhibition of the Akt signaling pathway by this compound.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to assess the effect of the compound on cancer cell viability.

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 10 mM DMSO stock solution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The successful biological evaluation of novel compounds like this compound is contingent upon a robust and rational formulation strategy. By systematically characterizing the compound's solubility and applying the principles and protocols outlined in this guide, researchers can develop formulations that ensure reliable and reproducible data in both in vitro and in vivo settings. This methodical approach is essential for accurately assessing the therapeutic potential of new chemical entities and advancing them through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8202. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Kaur, H., et al. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • Russo, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14976–15002. [Link]

  • Nespi, M., et al. (2025). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 114(1), 566-576. [Link]

  • Keck, C. M., & Müller, R. H. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 837. [Link]

  • Sci-Hub. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 117-130. [Link]

  • Sangshetti, J. N., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 7(6), 617–621. [Link]

  • ResearchGate. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. [Link]

  • Pinto, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3302. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • ResearchGate. (2022). Morpholin-4-ium amide. [Link]

  • Piazzi, L., et al. (2014). Synthesis and in Vitro Evaluation of Anti-Inflammatory Activity of Ester and Amine Derivatives of Indoline in RAW 264.7 and Peritoneal Macrophages. Archiv der Pharmazie, 347(7), 484-494. [Link]

  • Kumar, V. R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(11), 1819. [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-36. [Link]

  • ResearchGate. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

Sources

Quantitative Analysis of 5-(Morpholin-4-ylsulfonyl)indoline: Validated HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 5-(Morpholin-4-ylsulfonyl)indoline, a heterocyclic compound of interest in pharmaceutical development. Given the importance of accurate quantification for quality control, stability testing, and pharmacokinetic studies, we present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and impurity profiling, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, with detailed procedures for method validation based on the International Council for Harmonisation (ICH) guidelines.[1][2] This ensures the reliability, accuracy, and precision of the obtained results.

Introduction and Scientific Rationale

This compound belongs to the sulfonamide class of compounds, which are pivotal in medicinal chemistry.[3] The molecule incorporates an indoline core, a sulfonyl linker, and a morpholine ring—moieties frequently found in biologically active compounds.[4] Accurate and precise analytical methods are fundamental to the drug development process, ensuring the identity, strength, quality, and purity of a drug substance.[5][6]

The selection of an analytical technique is governed by its intended purpose.

  • HPLC-UV is an accessible, robust, and cost-effective technique ideal for quantifying the active pharmaceutical ingredient (API) in bulk material and formulated products. Its suitability relies on the analyte possessing a chromophore that absorbs UV light, a characteristic provided by the indoline ring system in the target molecule.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., pharmacokinetics) where the analyte is present at very low concentrations in a complex biological matrix like plasma.[7][8] Its specificity is achieved by monitoring a specific precursor-to-product ion transition.[9]

This guide provides the detailed protocols and validation strategies necessary for implementing these methods in a research or regulated laboratory environment.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodical development.

PropertyValueRationale for Analytical Method
Chemical Structure The indoline core provides a strong UV chromophore. The basic nitrogen in the morpholine ring is readily protonated, making it ideal for positive-ion electrospray ionization (ESI) in LC-MS.
Molecular Formula C₁₂H₁₆N₂O₃SUsed to calculate the exact mass.
Molecular Weight 284.34 g/mol Essential for preparing standard solutions of known concentration and for mass spectrometry.
Predicted UV λmax ~250-300 nmThe indoline ring system dictates the optimal wavelength for UV detection.
Monoisotopic Mass 284.0885 uThe exact mass used for high-resolution mass spectrometry and to determine the precursor ion [M+H]⁺ for LC-MS/MS analysis.

Method 1: Quantification by HPLC-UV

This method is designed for the accurate assay of this compound in drug substances and for purity determination.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a reference standard of known concentration.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Ammonium formate (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid) The buffer controls the ionization state of the analyte and any impurities, ensuring reproducible retention times.
Mobile Phase B Acetonitrile (ACN) The organic modifier used to elute the analyte from the C18 column.
Gradient 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B and equilibrate for 3 min A gradient elution is chosen to ensure good peak shape and separation from potential impurities with different polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °C Maintaining a constant temperature ensures stable and reproducible retention times.
Injection Volume 10 µL A typical injection volume to achieve good sensitivity without overloading the column.

| Detection | UV at 285 nm | The indoline chromophore is expected to have significant absorbance in this region, providing good signal-to-noise. |

Preparation of Solutions:

  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL).

Method Validation Protocol (ICH Q2(R2) Framework)

A validated method provides documented evidence that the procedure is fit for its intended purpose.[10]

Workflow for HPLC-UV Method Validation

cluster_prep Preparation cluster_val Validation Experiments cluster_eval Data Evaluation P1 Prepare Mobile Phases & Diluents V1 Specificity (Inject Blank, Placebo, Standard) V2 Linearity & Range (Inject Calibration Curve) V3 Precision (Repeatability) (6 injections at 100%) V4 Intermediate Precision (Different day/analyst) V5 Accuracy (Spike placebo at 3 levels) V6 LOD & LOQ (Based on S/N or calibration slope) P2 Prepare Calibration Standards (e.g., 6 levels) P2->V2 P3 Prepare QC Samples (Low, Mid, High) P3->V5 E1 Assess Peak Purity & Resolution for Specificity V1->E1 E2 Calculate Regression (r² > 0.999) for Linearity V2->E2 E3 Calculate %RSD for Precision (<2%) V3->E3 V4->E3 E4 Calculate %Recovery for Accuracy (98-102%) V5->E4 E5 Determine LOD/LOQ Values V6->E5

Caption: Workflow for HPLC-UV method validation.

Summary of HPLC-UV Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference.Peak for analyte is well-resolved from blank and placebo peaks. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; RSD ≤ 10%.

Method 2: Quantification by LC-MS/MS

This method is designed for the highly sensitive and selective quantification of this compound in biological matrices such as human plasma, suitable for pharmacokinetic or toxicokinetic studies.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized (typically via ESI), and the protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[11]

The MRM Principle for this compound

cluster_fragments Fragmentation Analyte Analyte from LC (M, MW=284.34) Source ESI Source Ionization Analyte->Source Q1 Q1: Precursor Selection Select m/z 285.1 [M+H]⁺ Source->Q1 Q2 Q2: Collision Cell Fragment with N₂/Ar Q1->Q2 F1 Fragment 1 [M+H - C₄H₈NO]⁺ m/z 199.1 Q2->F1 F2 Other Fragments Q2->F2 Q3 Q3: Product Scan Select m/z 199.1 Detector Detector Signal Q3->Detector F1->Q3 F2->Q3

Sources

Using 5-(Morpholin-4-ylsulfonyl)indoline in hypoxia-induced cancer models

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Research

I'm currently engaged in comprehensive Google searches to gather information about 5-(Morpholin-4-ylsulfonyl)indoline. My focus is on its mechanism of action, its specific targets within hypoxic cancer cells, and any established protocols for its use. This initial phase also includes exploring hypoxia-induced cancer models, with a primary emphasis on cell culture methodologies.

Expanding Search Parameters

I've broadened my search parameters to include various hypoxia-induced cancer models, delving into both in vitro (2D and 3D spheroids) and in vivo models. Furthermore, I am exploring common molecular biology techniques like Western blotting, qPCR, and cell viability assays, which are crucial for evaluating the effects of hypoxia and drug treatment.

Structuring Application Notes

I'm now synthesizing the gathered information to structure application notes and protocols, aiming for a logical flow from the compound's introduction to detailed experimental procedures. I'm focusing on a cell-based hypoxia experiment protocol and the compound's mechanism concerning HIFs, including a Graphviz diagram. I'm also preparing a table for quantitative data examples.

Analyzing Initial Findings

My search for "this compound" directly linking it to hypoxia-induced cancer models proved unfruitful. However, it yielded relevant information on Indoline-5-sulfon derivatives, which provides a base for further explorations into hypoxia-related pathways. I will now examine existing literature on sulfon-based compounds as potential hypoxia-targeting agents, specifically exploring their interaction with known hypoxia markers and cellular responses.

Exploring Related Compounds

I am now focusing on indoline-5-sulfon derivatives, specifically indoline-5-sulfonamides, as carbonic anhydrase IX/XII inhibitors with antiproliferative effects under hypoxia. The search highlighted the crucial role of the HIF pathway in hypoxia-driven cancer, including the challenges of developing HIF inhibitors. I am also considering the roles of indole and morpholine derivatives in cancer therapies. These compounds are a good starting point for my research.

Synthesizing Key Knowledge

I've gathered quite a bit now, focusing on the indoline-5-sulfonamide core as a carbonic anhydrase inhibitor with antiproliferative effects under hypoxic conditions. The HIF pathway, a central component in hypoxia-driven cancer, is key, along with the difficulties in developing effective HIF inhibitors. Indole and morpholine derivatives have proved to be useful in treating cancer. Finally, I know about in vitro and in vivo models for hypoxia studies and how to perform subsequent analyses. I think I'm ready for the next stage.

Consolidating Search Findings

I've completed the initial literature review. While the specific compound isn't widely documented, I've compiled substantial evidence supporting related structures. Indoline-5-sulfonamides show carbonic anhydrase inhibitory activity under hypoxic conditions, and the HIF pathway is definitely a key focus. Protocols for hypoxia modeling and the synthesis of related derivatives provide direction. I am now confident in moving toward protocol creation.

Troubleshooting & Optimization

Technical Support Center: Addressing Off-Target Effects of Indoline-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing indoline-5-sulfonamide-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the off-target effects of this chemical series, particularly those developed as inhibitors of tumor-associated carbonic anhydrases (CAs). Our goal is to equip you with the knowledge and tools to anticipate, identify, and mitigate confounding variables in your experiments, ensuring the generation of robust and reproducible data.

Introduction to Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors

The indoline-5-sulfonamide scaffold has emerged as a promising framework for the development of potent inhibitors targeting tumor-associated carbonic anhydrase isoforms, specifically CA IX and CA XII.[1] These enzymes play a crucial role in the tumor microenvironment by regulating pH, which contributes to cancer cell survival, proliferation, and metastasis. While some derivatives, such as the 1-acylated indoline-5-sulfonamides, have demonstrated nanomolar inhibitory activity against these cancer-related CAs, it is critical to consider their potential interactions with other, more ubiquitously expressed CA isoforms, such as CA I and CA II.[1] Off-target inhibition of these cytosolic isoforms can lead to unexpected physiological effects and experimental artifacts.

This guide will walk you through common challenges and questions related to the selectivity of indoline-5-sulfonamides, providing practical solutions and best practices for their use in research.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cellular Metabolism or General Cytotoxicity at High Concentrations

Question: We are observing a significant decrease in cell viability in our cancer cell line experiments at concentrations higher than the reported IC50 for the target CA IX/XII. Is this likely an off-target effect?

Answer: This is a common observation and very likely points towards off-target activity. While your primary goal might be to inhibit the tumor-associated CA IX or XII, many indoline-5-sulfonamides can also inhibit the cytosolic isoforms CA I and CA II, which are highly abundant in many cell types.[1] Inhibition of these "housekeeping" isoforms can disrupt normal cellular ion balance and pH regulation, leading to broad cytotoxicity that is independent of the intended anti-tumor mechanism.

  • Confirm On-Target Potency: First, ensure your compound's potency against the intended target (CA IX/XII) is consistent with published data. Perform a dose-response curve in a relevant assay.

  • Assess Off-Target Inhibition: Directly measure the inhibitory activity of your compound against purified CA I and CA II enzymes. This will provide you with IC50 values for these key off-targets.

  • Correlate Cytotoxicity with Off-Target Activity: Compare the concentration range where you observe cytotoxicity with the IC50 values for CA I and CA II. A strong correlation suggests the cytotoxicity is driven by off-target inhibition.

  • Utilize a "Cleaner" Control Compound: If available, use a structurally related but more selective CA IX/XII inhibitor as a control. If this compound does not produce the same cytotoxic effect at equivalent on-target inhibitory concentrations, this further implicates off-target effects in your initial observations.

Issue 2: Discrepancy Between In Vitro Enzyme Inhibition and In-Cellular Activity

Question: Our indoline-5-sulfonamide shows potent inhibition of recombinant CA IX in a biochemical assay, but we are not seeing the expected downstream effects on cellular pH or cell proliferation in our cell-based assays. What could be the reason for this?

Answer: This discrepancy can arise from several factors, often related to the specific cellular context and the interplay between on- and off-target effects.

  • Cellular Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular or membrane-bound targets.

    • Solution: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to confirm target engagement within the cell.

  • Dominant Off-Target Effects: If the compound potently inhibits cytosolic CA I and/or CA II at concentrations required to inhibit the membrane-bound CA IX/XII, the resulting disruption of general cellular pH homeostasis could mask the more subtle effects of targeting the tumor-specific isoforms.

  • Expression Levels of On- and Off-Target Enzymes: The relative expression levels of CA I, II, IX, and XII in your chosen cell line are critical. If the off-target isoforms are significantly more abundant, a larger fraction of your compound may be sequestered by these off-targets, reducing the effective concentration at the intended target.

    • Solution: Characterize the expression levels of all relevant CA isoforms in your cell model using techniques like qPCR or Western blotting. Choose cell lines with high expression of your target CA and low expression of off-target isoforms for initial on-target validation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and known off-targets for the 1-acylated indoline-5-sulfonamide series?

A1: The primary targets for this series are the tumor-associated carbonic anhydrases, CA IX and CA XII .[1] The most common and well-characterized off-targets are the ubiquitous cytosolic isoforms, CA I and CA II .[1] While some compounds in this series show selectivity for the tumor-related isoforms, it is crucial to experimentally verify the selectivity profile of your specific compound.

Target ClassSpecific IsoformCellular LocalizationPrimary Function in Cancer
Primary On-Target CA IX, CA XIITransmembranepH regulation, tumor survival, metastasis
Known Off-Target CA I, CA IICytosolicGeneral physiological pH balance

Q2: How can I quantitatively assess the selectivity of my indoline-5-sulfonamide?

A2: A quantitative assessment of selectivity is essential for interpreting your experimental results. This is typically done by determining the IC50 value of your compound against the primary target(s) and a panel of relevant off-targets.

The selectivity score is a useful metric, calculated by dividing the IC50 for the off-target by the IC50 for the on-target. A higher selectivity score indicates greater selectivity for the intended target. It is recommended to perform these assays in parallel under identical conditions.[2][3]

Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?

A3: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Always perform a dose-response analysis and use the lowest concentration of the inhibitor that elicits the desired on-target effect.

  • Employ Multiple, Structurally Diverse Inhibitors: If possible, use two or more inhibitors with different chemical scaffolds that target the same primary enzyme.[3] If they produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout Controls: The gold standard for validating on-target effects is to use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to deplete the target protein. The resulting phenotype should mimic the effect of the inhibitor.

  • Rescue Experiments: In a cell line where the target has been knocked out, re-introducing a wild-type version of the protein should rescue the phenotype. Conversely, introducing a mutant version that is resistant to the inhibitor should abrogate the inhibitor's effect if it is on-target.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase/Enzyme Profiling for Selectivity Assessment

Objective: To determine the IC50 values of an indoline-5-sulfonamide against on-target (CA IX, CA XII) and off-target (CA I, CA II) carbonic anhydrases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.[3]

  • Assay Setup: In a suitable assay plate, combine the recombinant human CA enzyme, its substrate (e.g., 4-nitrophenyl acetate), and the test compound at various concentrations. Maintain optimal pH and temperature for the specific isoform.[4]

  • Reaction Initiation: Initiate the enzymatic reaction. For CAs, this can be done by adding the substrate.

  • Data Acquisition: Measure the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a vehicle (DMSO) control. Fit the data to a dose-response curve to determine the IC50 value for each enzyme.[3]

Protocol 2: Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay)

Objective: To confirm that the indoline-5-sulfonamide engages its target protein within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Ligation and Separation: Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its thermal denaturation curve to higher temperatures. Compare the melting curves of the target protein in the presence and absence of the inhibitor.

Visualizing Workflows and Pathways

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Indoline Indoline-5-Sulfonamide CAIX_XII CA IX / CA XII (Transmembrane) Indoline->CAIX_XII Inhibition pH_regulation Extracellular pH Regulation CAIX_XII->pH_regulation Blocks Tumor_Growth Inhibition of Tumor Growth/Metastasis pH_regulation->Tumor_Growth Leads to Indoline_off Indoline-5-Sulfonamide CAI_II CA I / CA II (Cytosolic) Indoline_off->CAI_II Inhibition Ion_Balance Disruption of Cytosolic pH & Ion Balance CAI_II->Ion_Balance Leads to Cytotoxicity General Cytotoxicity Ion_Balance->Cytotoxicity Causes

Caption: On-target vs. Off-target pathways of indoline-5-sulfonamides.

start Unexpected Phenotype Observed biochem_screen Biochemical Screen: Test against CA I, II, IX, XII start->biochem_screen dose_response Cell-Based Dose-Response start->dose_response compare Compare IC50s: Biochemical vs. Cellular biochem_screen->compare dose_response->compare off_target Conclusion: Phenotype likely due to Off-Target Effects compare->off_target Cellular IC50 correlates with Off-Target IC50 on_target Conclusion: Phenotype likely On-Target compare->on_target Cellular IC50 correlates with On-Target IC50 genetic_validation Genetic Validation (e.g., siRNA, CRISPR) on_target->genetic_validation final_conclusion Confirm On-Target Mechanism genetic_validation->final_conclusion

Caption: Workflow for deconvoluting on- and off-target effects.

References

  • Gudun, K., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules. Available at: [Link]

  • Bain, J., et al. (2007).
  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Creative Biolabs. Counter-Screen Service. Available at: [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of enhancing the cell permeability of this important class of therapeutic agents. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Permeability Challenge with Sulfonamides

Sulfonamides are a cornerstone in medicinal chemistry, known for their wide range of biological activities.[1] However, their physicochemical properties, particularly the polar sulfonamide group, can often lead to poor cell membrane permeability, limiting their efficacy against intracellular targets.[2] This section delves into the fundamental reasons behind this challenge and introduces the key strategies for overcoming it.

FAQ 1.1: Why do many sulfonamide-based inhibitors exhibit poor cell permeability?

The cell membrane is a lipid bilayer, which favors the passive diffusion of lipophilic (fat-loving) and neutral molecules. The sulfonamide functional group (-SO₂NHR) is inherently polar and can possess an ionizable proton, leading to a negative charge at physiological pH. This polarity and potential charge significantly hinder the ability of the molecule to partition into and diffuse across the hydrophobic core of the cell membrane. Key contributing factors include:

  • High Polarity: The sulfonyl group is a strong hydrogen bond acceptor, increasing the molecule's interaction with the aqueous environment and disfavoring its entry into the lipid membrane.[2]

  • Ionization: The acidity of the sulfonamide proton (pKa) can lead to ionization at physiological pH, resulting in a charged species that is repelled by the lipophilic membrane.

  • Low Lipophilicity (logP): Often, the overall molecule may lack sufficient lipophilic character to favorably partition into the membrane.

Diagram: The Cell Permeability Barrier for Sulfonamides

cluster_membrane Cell Membrane (Lipid Bilayer) MembraneCore Hydrophobic Core Target Intracellular Target Sulfonamide Sulfonamide Inhibitor (Polar, Potentially Charged) Sulfonamide->MembraneCore Poor Diffusion Repulsion Repulsion/Low Partitioning

Caption: The polar nature of sulfonamides hinders their diffusion across the hydrophobic cell membrane.

Section 2: Strategies for Enhancing Cell Permeability

There are three primary strategies to enhance the cell permeability of sulfonamide-based inhibitors: structural modification, prodrug approaches, and advanced formulation techniques.

FAQ 2.1: How can I structurally modify my sulfonamide inhibitor to improve its permeability?

Structural modification aims to alter the physicochemical properties of the molecule to be more favorable for passive diffusion.[3] This involves a careful balance, as modifications can also impact the inhibitor's potency and selectivity.

  • Rationale: The goal is to increase lipophilicity and/or reduce polarity without compromising the key interactions with the target protein.

  • Key Approaches:

    • Lipophilic Moieties: Introduce non-polar groups (e.g., alkyl chains, aromatic rings) to other parts of the molecule to increase its overall lipophilicity (logP).

    • Intramolecular Hydrogen Bonding: Design the molecule to form an internal hydrogen bond that masks polar functional groups, reducing their interaction with water and effectively increasing lipophilicity.[4][5]

    • N-Substitution: Substitution on the sulfonamide nitrogen can modulate its pKa and polarity. Bulky or lipophilic substituents can shield the polar SO₂ group.[6]

    • Bioisosteric Replacement: Replace the sulfonamide group with a less polar bioisostere, although this can be a significant modification that may alter the core pharmacology.

Table 1: Impact of Structural Modifications on Sulfonamide Permeability
Parent Compound Modification Resulting Compound Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) Fold Improvement Reference
Bicyclic 2-pyridone (C8-methoxy)Replaced methoxy with methyl sulfonamideC8-methyl sulfonamide analogueNegligibleSignificant (moved from BCS Class IV to II)[7]
Phenanthroindolizidine AlkaloidIntroduction of a polar sulfonamide groupMethanesulfonamide analogueImproved bioavailability noted in vivoN/A[8]
Polyphenolic CompoundIntroduction of fluorine atomsFluorinated sulfonamide analoguePoor cell penetration to enhanced cell penetrationQualitative improvement[3]
FAQ 2.2: What is a prodrug approach and how can it be applied to sulfonamides?

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions.[9] For sulfonamides, this approach temporarily masks the polar sulfonamide group to facilitate cell entry.

  • Rationale: By attaching a lipophilic, cleavable promoiety, the overall molecule becomes more membrane-permeable. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active sulfonamide inhibitor.

  • Common Prodrug Strategies for Sulfonamides:

    • Acylation of the Sulfonamide Nitrogen: While less common due to the stability of the resulting N-acylsulfonamide, this can be explored.

    • Masking other polar groups: If the sulfonamide inhibitor has other polar functionalities like carboxyl or hydroxyl groups, these are excellent candidates for creating ester or carbonate prodrugs to enhance overall lipophilicity.[10]

    • Glycoconjugation: Attaching sugar moieties that can be cleaved by specific enzymes can be a strategy, though this can also decrease passive permeability and rely on active transport.[11]

Diagram: Prodrug Strategy for Enhanced Permeability

cluster_membrane Cell Membrane MembraneCore Lipid Bilayer ActiveDrug Active Sulfonamide (Released Intracellularly) MembraneCore->ActiveDrug Intracellular Cleavage Prodrug Sulfonamide Prodrug (Lipophilic) Prodrug->MembraneCore Enhanced Diffusion Target Intracellular Target ActiveDrug->Target Inhibition Enzymes Cellular Enzymes

Caption: A lipophilic prodrug crosses the cell membrane and is then cleaved to release the active sulfonamide.

FAQ 2.3: Which formulation strategies can enhance the delivery of sulfonamide inhibitors?

Formulation strategies focus on the delivery vehicle rather than the molecule itself. These are particularly useful for preclinical and clinical development.

  • Rationale: These strategies aim to increase the concentration of the drug at the cell surface or create a more favorable environment for its absorption.

  • Promising Formulation Approaches:

    • Nanoemulsions: Formulating the sulfonamide in a nanoemulsion can enhance its permeation through the cell membrane.[12]

    • Lipid-Based Formulations: For orally administered sulfonamides, self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.

    • Salt Formation: Creating a salt of the sulfonamide with a suitable counterion can improve its solubility and dissolution rate, which is often a prerequisite for permeability.[10]

    • Nanoparticle Formulations: Encapsulating the sulfonamide in nanoparticles can protect it from degradation and facilitate its uptake into cells.[13]

Section 3: Experimental Protocols and Troubleshooting

Accurate assessment of cell permeability is crucial for guiding your optimization efforts. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Experimental Protocol 3.1: PAMPA Assay

The PAMPA assay is a high-throughput, non-cell-based method that models passive transcellular diffusion. It is an excellent first-line screen for permeability.[14]

Diagram: PAMPA Workflow

Start Start: Prepare Donor and Acceptor Plates Coat Coat Donor Plate Filter with Artificial Membrane Solution Start->Coat AddAcceptor Add Buffer to Acceptor Plate Coat->AddAcceptor AddDonor Add Test Compound Solution to Donor Plate AddAcceptor->AddDonor Incubate Incubate the 'Sandwich' Plate AddDonor->Incubate Separate Separate Plates Incubate->Separate Analyze Quantify Compound Concentration in Both Plates (LC-MS/MS) Separate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of your sulfonamide inhibitors and control compounds (high and low permeability) in a suitable solvent (e.g., DMSO). Prepare the artificial membrane solution (e.g., lecithin in dodecane).[15]

  • Plate Coating: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well of the donor plate.

  • Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS) that may contain a small percentage of DMSO to maintain sink conditions.

  • Donor Plate: Add the test and control compound solutions, diluted in buffer, to the wells of the coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp or Pe) using the appropriate formula that takes into account the concentrations, volumes, and incubation time.

Troubleshooting PAMPA:

  • Issue: High variability between replicate wells.

    • Cause & Solution: Inconsistent coating of the artificial membrane. Ensure the membrane solution is well-mixed and applied evenly. Check for air bubbles.

  • Issue: Low recovery of the compound (mass balance < 70%).

    • Cause & Solution: The compound may be binding to the plastic of the assay plates. Use low-binding plates. The compound may also be precipitating in the aqueous buffer; check its solubility.

Experimental Protocol 3.2: Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model can assess both passive diffusion and active transport.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is a critical self-validating step. Measure the transepithelial electrical resistance (TEER) of each well. Additionally, you can measure the permeability of a low-permeability marker like Lucifer Yellow. Only use monolayers that meet predefined acceptance criteria (e.g., TEER > 250 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Efflux Measurement (Basolateral to Apical): To assess if the compound is a substrate for efflux transporters (like P-glycoprotein), perform the assay in the reverse direction. Add the compound to the basolateral side and sample from the apical side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio > 2 suggests the compound is subject to active efflux.

Troubleshooting Caco-2 Assays:

  • Issue: Low TEER values.

    • Cause & Solution: The cell monolayer is not confluent or has lost its integrity. Review your cell culture and seeding procedures. Ensure there is no contamination. Do not proceed with the assay until TEER values are acceptable.

  • Issue: High variability in Papp values for the same compound.

    • Cause & Solution: Inconsistent monolayer integrity across the plate. Ensure consistent cell seeding density and culture conditions. Check for edge effects on the plate.

  • Issue: Low compound recovery.

    • Cause & Solution: Similar to PAMPA, the compound may bind to plastic. Additionally, the compound could be metabolized by Caco-2 cells or accumulate within the cells. Analyze the cell lysate at the end of the experiment to check for intracellular accumulation.

FAQ 3.1: My sulfonamide has high permeability in PAMPA but low permeability in the Caco-2 assay. What does this mean?

This is a common and informative scenario. It strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is expressed on Caco-2 cells but absent in the PAMPA model. The compound can passively diffuse into the cell (as indicated by the high PAMPA permeability), but it is then actively pumped back out, resulting in low net transport across the Caco-2 monolayer. To confirm this, you should run a Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.

Section 4: Conclusion and Future Directions

Enhancing the cell permeability of sulfonamide-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing a combination of structural modification, prodrug strategies, and advanced formulations, it is possible to significantly improve the therapeutic potential of these compounds. The judicious use of in vitro permeability assays like PAMPA and Caco-2, coupled with rigorous troubleshooting, is essential for guiding the optimization process and selecting candidates with a higher probability of success in vivo.

References

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. (1979). PubMed. Retrieved January 25, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). SPC. Retrieved January 25, 2026, from [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 25, 2026, from [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Full article: Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. (2025). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved January 25, 2026, from [Link]

  • Nanoemulsions of sulfonamide carbonic anhydrase inhibitors strongly inhibit the growth of Trypanosoma cruzi. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University. Retrieved January 25, 2026, from [Link]

  • Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis, Cytotoxicity, and Enzyme Inhibitory Kinetics. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • A prodrug approach toward cancer-related carbonic anhydrase inhibition. (2013). PubMed. Retrieved January 25, 2026, from [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University. Retrieved January 25, 2026, from [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. Retrieved January 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved January 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (2006). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers. Retrieved January 25, 2026, from [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. (2024). Procell. Retrieved January 25, 2026, from [Link]

  • Problem with Caco-2 cell line - strange filaments and slow growing?. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • I have a problem in cell culture of Caco-2. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 25, 2026, from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Springer. Retrieved January 25, 2026, from [Link]

  • I have a problem in cell culture of Caco-2. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org. Retrieved January 25, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2016). National Institutes of Health. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of Poor Aqueous Solubility in Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive issue of poor aqueous solubility in sulfonamide drugs. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experimental work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain approaches are chosen and how to troubleshoot common hurdles. Our aim is to equip you with the knowledge to make informed decisions, leading to more robust and reliable experimental outcomes.

Understanding the Core Problem: Why Are Sulfonamides Often Poorly Soluble?

Sulfonamides, a critical class of therapeutics, frequently exhibit limited aqueous solubility due to a combination of their structural features. The presence of a relatively nonpolar aromatic ring and the crystalline nature of the solid form contribute to high lattice energy, which must be overcome by the solvation energy for dissolution to occur. Furthermore, the acidic nature of the sulfonamide proton (–SO₂NH–) means that their solubility is highly dependent on the pH of the surrounding medium.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This support center is structured in a question-and-answer format to directly address the specific issues you may be encountering in your research.

Section 1: pH Modification Strategies

Question: My sulfonamide drug is not dissolving in neutral aqueous media. How can I leverage pH to improve its solubility?

Answer: The solubility of sulfonamides is intrinsically linked to their acidic pKa, which typically falls in the range of 7.3 to 9.7.[2] At a pH below the pKa, the sulfonamide will exist predominantly in its neutral, less soluble form. By increasing the pH of the medium above the pKa, you facilitate the deprotonation of the sulfonamide group, forming a more soluble anionic salt.[1]

Troubleshooting Guide: pH Adjustment

  • Initial Assessment: Determine the pKa of your specific sulfonamide. This can be found in the literature or determined experimentally via potentiometric titration.[2]

  • Buffer Selection: Choose a biocompatible buffer system that can maintain the desired pH. Phosphate buffers are a common choice for physiological pH ranges.

  • Experimental Protocol:

    • Prepare a series of buffers with increasing pH values, starting from a pH below the pKa to a pH at least 2 units above the pKa.

    • Add an excess of your sulfonamide drug to each buffer.

    • Equilibrate the samples under constant agitation and temperature until saturation is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Causality Check: You should observe a significant increase in solubility as the pH of the medium surpasses the pKa of the sulfonamide. If this is not the case, other factors such as the formation of less soluble salt forms or common ion effects might be at play.

Question: I've increased the pH, but my sulfonamide is still not soluble enough for my in vitro assay. What's my next step?

Answer: While pH adjustment is a fundamental first step, it may not always be sufficient, especially for highly lipophilic sulfonamides. In such cases, more advanced formulation strategies are necessary. Consider exploring techniques like co-crystallization, solid dispersions, or nanosuspensions.

Section 2: Co-crystallization

Question: What are co-crystals, and how can they enhance the solubility of my sulfonamide?

Answer: Co-crystals are multi-component crystalline solids where a drug molecule and a co-former (a benign small molecule) are held together in the same crystal lattice through non-covalent interactions, such as hydrogen bonding.[3][4] The rationale behind this approach is to disrupt the strong crystal lattice of the drug, thereby reducing the energy required for dissolution and improving its aqueous solubility and dissolution rate.[3][5]

Troubleshooting Guide: Co-crystal Screening

  • Co-former Selection: The choice of co-former is critical. Ideal co-formers are water-soluble and have functional groups that can form robust hydrogen bonds with the sulfonamide.[4] Examples include ascorbic acid and nicotinamide.[4]

  • Experimental Protocol: Liquid-Assisted Grinding

    • Combine the sulfonamide and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1) in a mortar.

    • Add a small amount of a suitable solvent (e.g., ethanol, acetone) to facilitate molecular mobility.

    • Grind the mixture vigorously with a pestle for a set period (e.g., 30-60 minutes).

    • Dry the resulting powder to remove the solvent.

    • Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.

  • Causality Check: A successful co-crystal will exhibit a unique PXRD pattern and a single melting endotherm in DSC that is different from the individual components. The enhanced solubility can then be confirmed through dissolution studies.

Diagram: Co-crystallization Workflow

CoCrystalWorkflow cluster_screening Co-former Screening cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation API Sulfonamide API Coformer Select Co-former API->Coformer Rationale: Water-soluble, H-bond donors/acceptors Grinding Liquid-Assisted Grinding Coformer->Grinding PXRD PXRD Grinding->PXRD DSC DSC Grinding->DSC FTIR FTIR Grinding->FTIR Dissolution Dissolution Testing PXRD->Dissolution DSC->Dissolution FTIR->Dissolution

Caption: A streamlined workflow for sulfonamide co-crystal development.

Section 3: Solid Dispersions

Question: I've heard about solid dispersions. How do they work, and what are the potential pitfalls?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[6][7] The drug can exist in an amorphous or crystalline state within the carrier.[6] The primary mechanisms for solubility enhancement include:

  • Reduced Particle Size: The drug is dispersed at a molecular level, increasing the surface area for dissolution.

  • Amorphous State: The amorphous form of a drug has higher free energy and is more soluble than its crystalline counterpart.

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the drug particles.

Troubleshooting Guide: Solid Dispersion Preparation (Solvent Evaporation Method)

  • Carrier Selection: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[8][9] The choice depends on the physicochemical properties of your sulfonamide and the desired release profile.

  • Experimental Protocol:

    • Dissolve both the sulfonamide and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[8]

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a solid film.[8]

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.[8]

    • Characterize the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to assess any drug-polymer interactions.

  • Causality Check & Pitfalls: A successful amorphous solid dispersion will show a halo pattern in the PXRD, indicating the absence of crystallinity. A potential pitfall is the physical instability of the amorphous form, which can recrystallize over time, leading to a loss of the solubility advantage. Stability studies under controlled temperature and humidity are crucial.

Table: Comparison of Common Solid Dispersion Carriers

CarrierAdvantagesDisadvantages
PVP Good solubilizer, forms amorphous dispersionsCan be hygroscopic
PEGs Wide range of molecular weights, low melting pointsCan be semi-crystalline, potential for drug-PEG interactions
HPMC Inhibits drug recrystallization, good for controlled releaseCan form gels, which may hinder dissolution
Section 4: Nanosuspensions

Question: My sulfonamide is a BCS Class II compound, and I need to improve its dissolution rate for better bioavailability. Is a nanosuspension a good option?

Answer: Yes, for Biopharmaceutics Classification System (BCS) Class II drugs, where dissolution is the rate-limiting step for absorption, nanosuspensions are an excellent strategy.[10][11] A nanosuspension consists of pure drug particles in the nanometer size range, suspended in a liquid medium and stabilized by surfactants or polymers.[10] The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a dramatic increase in the dissolution velocity.

Troubleshooting Guide: Nanosuspension Preparation (Antisolvent Precipitation)

  • Stabilizer Selection: The choice of stabilizer is critical to prevent particle aggregation. Commonly used stabilizers include poloxamers, polysorbates, and lecithin.

  • Experimental Protocol:

    • Dissolve the sulfonamide in a suitable organic solvent (the "solvent phase").

    • Prepare an aqueous solution containing the stabilizer (the "antisolvent phase").

    • Inject the solvent phase into the antisolvent phase under high shear stirring. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

    • Remove the organic solvent by evaporation.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Causality Check & Pitfalls: A successful nanosuspension will have a mean particle size in the desired nanometer range with a low PDI, indicating a narrow size distribution. A sufficiently high zeta potential (positive or negative) is necessary for electrostatic stabilization. A common pitfall is Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to instability.

Diagram: Principle of Nanosuspension for Enhanced Dissolution

Nanosuspension cluster_macro Macroparticles cluster_nano Nanoparticles Macro Large Surface Area Low Dissolution Rate Nano1 Small Particle Macro->Nano1 Size Reduction Nano2 Small Particle Macro->Nano2 Size Reduction Nano3 Small Particle Macro->Nano3 Size Reduction Dissolved1 Dissolved Drug Nano1->Dissolved1 High Surface Area Fast Dissolution Dissolved2 Dissolved Drug Nano2->Dissolved2 High Surface Area Fast Dissolution Dissolved3 Dissolved Drug Nano3->Dissolved3 High Surface Area Fast Dissolution

Sources

Validation & Comparative

A Comparative Guide to Indoline-5-Sulfonamides: Unraveling Structure-Activity Relationships for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The indoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including cancer.[1][2] This guide provides a comprehensive comparison of 5-(Morpholin-4-ylsulfonyl)indoline with other key indoline-5-sulfonamide analogs, delving into the nuanced structure-activity relationships (SAR) that govern their inhibitory potency and isoform selectivity. Through a synthesis of experimental data from seminal studies, we will explore the causal relationships behind experimental design and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.

While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate and draw meaningful comparisons by examining structurally related analogs where the morpholine moiety is incorporated differently, or where other substituents are present on the indoline ring and the sulfonamide group. The core of our analysis will revolve around the well-documented class of 1-acylated indoline-5-sulfonamides, which have been extensively studied as inhibitors of tumor-associated CA isoforms IX and XII.[3][4]

The Indoline-5-Sulfonamide Scaffold: A Versatile Platform for CA Inhibition

The indoline-5-sulfonamide core offers a unique three-dimensional structure that can be strategically modified at several positions to optimize interactions with the active site of carbonic anhydrases. The sulfonamide group (SO₂NH₂) is a critical zinc-binding group (ZBG) that anchors the inhibitor to the zinc ion in the enzyme's active site.[5] The indoline ring system provides a rigid scaffold that can be functionalized to enhance binding affinity and modulate selectivity across different CA isoforms.

The primary points of diversification on the indoline-5-sulfonamide scaffold that significantly influence biological activity are the N1 position of the indoline ring and the sulfonamide nitrogen.

Figure 1: Key diversification points on the indoline-5-sulfonamide scaffold.

Comparative Analysis of Indoline-5-Sulfonamide Analogs

Our comparative analysis will focus on how modifications at the N1 position of the indoline ring and the nature of the sulfonamide group impact the inhibitory activity against key carbonic anhydrase isoforms, particularly the cytosolic, off-target isoforms hCA I and II, and the tumor-associated, therapeutically relevant isoforms hCA IX and XII.[3]

Impact of N1-Acylation on CA Inhibition

Research has shown that the introduction of an acyl group at the N1 position of the indoline ring can significantly enhance the inhibitory potency against CA XII.[3] For instance, a comparison between 1-benzoylindoline-5-sulfonamide and its unacylated counterpart reveals a clear gain in activity against CA XII for the acylated derivative.[3] This suggests that the acyl moiety can engage in additional interactions with the enzyme's active site, leading to tighter binding.

The Role of the Sulfonamide Moiety and its Substituents

The sulfonamide group is the linchpin of CA inhibition. While the primary sulfonamide (unsubstituted) is a potent zinc binder, modifications to this group can fine-tune selectivity. Although direct data on a morpholinylsulfonyl group attached to the indoline C5 position is scarce, we can infer its potential properties. The morpholine ring is a polar, heterocyclic moiety that could influence solubility and interactions with the hydrophilic and hydrophobic regions of the CA active site.[6]

In a broader context of sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the inhibitory profile. For instance, in other classes of sulfonamide inhibitors, the addition of cyclic substituents has been shown to modulate activity against enzymes like acetylcholinesterase.[7]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key structure-activity relationships for 1-acylated indoline-5-sulfonamides based on published data.[1][3]

Compound/ModificationTarget CA IsoformActivity TrendRationale
1-Acyl vs. 1-Alkyl hCA XIIAcyl > AlkylThe carbonyl group of the acyl moiety can form additional hydrogen bonds in the active site.[3]
Aromatic Acyl Groups hCA IXPotency is sensitive to the substitution pattern on the aromatic ring.Substituents can modulate electronic properties and steric fit within the active site.[3]
Chlorinated Phenylacyl hCA ILower affinity compared to unsubstituted phenylacyl.The electron-withdrawing nature of chlorine can alter the charge distribution of the inhibitor.[3]
Cycloalkyl Acyl Groups hCA IXCan enhance potency.The size and conformation of the cycloalkyl ring can optimize van der Waals interactions.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of indoline-5-sulfonamides are presented below.

Synthesis of 1-Acylated Indoline-5-sulfonamides

The synthesis of 1-acylated indoline-5-sulfonamides typically follows a multi-step sequence starting from indoline.[3]

Synthesis_Workflow Indoline Indoline Acetylation Acetylation Indoline->Acetylation Acetic anhydride Chlorosulfonylation Chlorosulfonylation Acetylation->Chlorosulfonylation Chlorosulfuric acid Ammonolysis Ammonolysis Chlorosulfonylation->Ammonolysis Ammonia in THF 1-Acetylindoline-5-sulfonamide 1-Acetylindoline-5-sulfonamide Ammonolysis->1-Acetylindoline-5-sulfonamide Deacetylation Deacetylation 1-Acetylindoline-5-sulfonamide->Deacetylation Acid or base hydrolysis Indoline-5-sulfonamide Indoline-5-sulfonamide Deacetylation->Indoline-5-sulfonamide Acylation Acylation Indoline-5-sulfonamide->Acylation Acyl chloride, Pyridine, CHCl3 1-Acylindoline-5-sulfonamide 1-Acylindoline-5-sulfonamide Acylation->1-Acylindoline-5-sulfonamide

Figure 2: General synthetic workflow for 1-acylated indoline-5-sulfonamides.

Step-by-Step Protocol for the Synthesis of 1-Benzoylindoline-5-sulfonamide: [8]

  • Protection of Indoline: To a solution of indoline in a suitable solvent, add acetic anhydride to protect the nitrogen atom, yielding 1-acetylindoline.

  • Chlorosulfonylation: Treat 1-acetylindoline with chlorosulfuric acid at a controlled temperature to introduce the sulfonyl chloride group at the 5-position, affording 1-acetylindoline-5-sulfonyl chloride.

  • Ammonolysis: React the sulfonyl chloride intermediate with ammonia in a solvent like THF to form 1-acetylindoline-5-sulfonamide.

  • Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield indoline-5-sulfonamide.

  • Final Acylation: To a solution of indoline-5-sulfonamide and pyridine in chloroform, add benzoyl chloride at 0-5 °C.[8] Stir the reaction mixture at room temperature for 2 hours.[8] After workup and purification, pure 1-benzoylindoline-5-sulfonamide is obtained.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms is typically evaluated using a stopped-flow CO₂ hydration assay.[3]

Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The inhibition is quantified by determining the concentration of the compound required to reduce the enzyme's activity by 50% (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isoforms and the indoline-5-sulfonamide inhibitors in an appropriate buffer (e.g., TRIS-HCl with NaClO₄).

  • Assay Procedure: A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and the inhibitor at varying concentrations.

  • Data Acquisition: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., p-nitrophenol). The initial rates of the reaction are recorded.

  • Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Antiproliferative Activity Assay (MTT Assay)

The potential of these compounds to inhibit cancer cell growth can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indoline-5-sulfonamide derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Concluding Remarks

The indoline-5-sulfonamide scaffold represents a highly adaptable platform for the development of potent and selective carbonic anhydrase inhibitors. While the specific compound this compound remains to be fully characterized in the literature, the extensive research on related 1-acylated and N-substituted indoline-5-sulfonamides provides a robust framework for understanding the critical structure-activity relationships that govern their biological activity. The strategic modification of the indoline nitrogen and the sulfonamide moiety allows for the fine-tuning of inhibitory potency and isoform selectivity, offering a promising avenue for the design of novel therapeutics targeting cancer and other diseases associated with carbonic anhydrase activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, ensuring the generation of reliable and reproducible data in the ongoing quest for more effective and selective enzyme inhibitors.

References

  • Pogodin, A. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Głowacka, I. E., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(9), 3891. [Link]

  • Pogodin, A. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903. [Link]

  • Jadhav, S. A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31657–31670. [Link]

  • Pogodin, A. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Pogodin, A. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Abdel-Magid, A. F. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

  • Jadhav, S. A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Shylum, P., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Research Square. [Link]

  • Bakulina, O., et al. (2023). The design and Synthesis of 5-(morpholin-4-yl)-N'-sulfonyl-1,2,3-thiadiazole-4-amidines. ResearchGate. [Link]

  • Mamedov, V. A., & Mironov, V. F. (2023). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Wang, X., et al. (2024). Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. PubMed. [Link]

  • Al Shakarji, J., & al-Rabi'i, B. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]

  • Davies, T. P., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9253–9257. [Link]

  • Pogodin, A. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]

  • de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. [Link]

  • Bowser, J. R., et al. (2011). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Zubkov, F. I., et al. (2020). 5'-Substituted Indoline Spiropyrans: Synthesis and Applications. ResearchGate. [Link]

Sources

Decoding the Selectivity of Indoline-Based Sulfonamides Against Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the quest for isoform-selective enzyme inhibitors is paramount. This guide provides an in-depth analysis of the selectivity profile of indoline-based sulfonamides, with a focus on the 5-(morpholin-4-ylsulfonyl)indoline scaffold, against key human carbonic anhydrase (CA) isoforms. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to leverage this chemical class in the development of novel therapeutics.

The Critical Role of Carbonic Anhydrase and the Imperative for Isoform Selectivity

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is pivotal in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[1][3] Humans express 15 CA isoforms, each with distinct tissue distribution and physiological functions.

The ubiquitous nature of certain isoforms, such as the cytosolic CA I and CA II, necessitates a high degree of selectivity for inhibitors targeting disease-associated CAs.[1] Of particular interest in oncology are the transmembrane isoforms CA IX and CA XII, which are overexpressed in a variety of solid tumors.[2][4] Their activity in the acidic tumor microenvironment contributes to cancer cell proliferation, invasion, and metastasis, making them prime targets for anticancer therapies.[3][5] Consequently, the development of inhibitors that selectively target CA IX and XII over the off-target CA I and II is a significant goal in medicinal chemistry.[1]

The Indoline-5-Sulfonamide Scaffold: A Promising Avenue for Selective CA Inhibition

The indoline-5-sulfonamide core has emerged as a promising scaffold for the design of potent and selective CA inhibitors. The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site of the enzyme. Modifications to the indoline ring system, particularly at the 1-position, allow for the fine-tuning of the inhibitor's interactions with the amino acid residues lining the active site, thereby influencing its isoform selectivity.

While specific inhibitory data for the unsubstituted this compound is not extensively available in the public domain, a comprehensive study on a series of 1-acylated indoline-5-sulfonamides provides a robust dataset to understand the selectivity profile of this chemical class.[1][2][6]

Comparative Inhibitory Profile

The following table summarizes the inhibition constants (Kᵢ) of a selection of 1-acylated indoline-5-sulfonamides against the cytosolic off-target isoforms hCA I and hCA II, and the tumor-associated isoforms hCA IX and hCA XII. The data is compared with the clinically used, non-selective CA inhibitor, Acetazolamide (AAZ).

Compound (1-acyl group)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a (benzoyl)79.05.4>10,000258.5
4d (2-fluorobenzoyl)268.19.11330.241.3
4f (3-chlorobenzoyl)303.931.3141.2111.7
4g (4-chlorobenzoyl)242.166.2>10,00057.0
4s (cyclopentylcarbonyl)60.97.1132.8 88.1
Acetazolamide (AAZ) 25012.125.75.7

Data sourced from Krymov et al., Pharmaceuticals (Basel), 2022.[1][2][6]

Key Insights from the Data:

  • Potent Inhibition of Tumor-Associated Isoforms: Several 1-acylated indoline-5-sulfonamides demonstrate potent inhibition of the cancer-related isoforms hCA IX and hCA XII, with Kᵢ values in the nanomolar range.[2][6]

  • Selectivity over CA I: Many of the tested compounds show a degree of selectivity for CA IX and/or XII over the ubiquitous cytosolic isoform CA I. For instance, compounds 4d and 4g are potent inhibitors of hCA XII while being significantly less active against hCA I.[1]

  • Variable Selectivity against CA II: Inhibition of the highly active CA II isoform is more varied. While some derivatives show potent inhibition of CA II, others, like 4f and 4g , exhibit weaker binding to this off-target isoform, suggesting that modifications to the 1-acyl group can modulate selectivity.[1]

  • Structure-Activity Relationship (SAR): The nature of the acyl group at the 1-position of the indoline ring plays a crucial role in determining the inhibitory potency and selectivity. This highlights the tunability of the indoline scaffold for achieving desired selectivity profiles.[1]

Experimental Methodologies: Ensuring Scientific Rigor

The determination of the inhibitory potency of these compounds relies on robust and validated experimental protocols. Here, we outline the key methodologies employed in the characterization of CA inhibitors.

Recombinant Human Carbonic Anhydrase Expression and Purification

The production of high-purity, active CA isoforms is a prerequisite for accurate in vitro inhibition studies. A standard and effective method involves the recombinant expression of human CA genes in Escherichia coli.

Step-by-Step Protocol:

  • Cloning: The cDNA encoding the human CA isoform of interest is cloned into a suitable bacterial expression vector, often containing a purification tag such as a poly-histidine (His-tag).[7]

  • Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).[7][8]

  • Expression: The bacterial culture is grown to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

  • Purification: The protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used.[7] Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.[7]

  • Characterization: The purity and identity of the recombinant CA are confirmed by SDS-PAGE and Western blotting.

G cluster_cloning Cloning & Transformation cluster_expression Expression cluster_purification Purification cluster_characterization Characterization cloning Clone hCA cDNA into Expression Vector transformation Transform into E. coli (e.g., BL21(DE3)) cloning->transformation growth Grow Bacterial Culture transformation->growth induction Induce Protein Expression (e.g., with IPTG) growth->induction lysis Cell Lysis induction->lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) lysis->affinity_chrom further_purification Further Purification (Optional) affinity_chrom->further_purification sds_page SDS-PAGE & Western Blot further_purification->sds_page

Caption: Recombinant hCA Expression and Purification Workflow.

Stopped-Flow CO₂ Hydration Assay for Inhibition Measurement

The inhibitory activity of compounds against CA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[9][10][11] This method allows for the precise determination of initial reaction rates and, consequently, the calculation of inhibition constants (Kᵢ).[10]

Principle of the Assay:

The assay monitors the change in pH that occurs as CO₂ is hydrated to bicarbonate and a proton.[11] A pH indicator dye, whose absorbance or fluorescence is pH-dependent, is included in the reaction mixture. The rate of the pH change is directly proportional to the CA activity.

Step-by-Step Protocol:

  • Reagent Preparation: Two solutions are prepared: Solution A contains a buffer and the CA enzyme, while Solution B contains a buffer, a pH indicator, and is saturated with CO₂.

  • Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument, initiating the CO₂ hydration reaction.

  • Data Acquisition: The change in absorbance or fluorescence of the pH indicator is monitored over a short period (milliseconds to seconds).

  • Rate Calculation: The initial rate of the reaction is calculated from the slope of the initial linear portion of the progress curve.

  • Inhibition Studies: To determine the Kᵢ of an inhibitor, the assay is performed with a fixed concentration of enzyme and varying concentrations of the inhibitor. The data are then fitted to the Michaelis-Menten equation for competitive inhibition.

G cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis solA Solution A: Buffer + CA Enzyme mixing Rapid Mixing in Stopped-Flow Instrument solA->mixing solB Solution B: Buffer + pH Indicator + CO₂ solB->mixing monitoring Monitor Absorbance/ Fluorescence Change mixing->monitoring rate_calc Calculate Initial Reaction Rate monitoring->rate_calc ki_determination Determine Ki with Varying Inhibitor Concentrations rate_calc->ki_determination

Caption: Stopped-Flow CO₂ Hydration Assay Workflow.

Concluding Remarks and Future Directions

The indoline-5-sulfonamide scaffold represents a versatile platform for the development of potent and selective carbonic anhydrase inhibitors. The available data on 1-acylated derivatives demonstrate that this chemical class can be effectively modified to achieve significant selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships and optimize the selectivity profiles. In particular, obtaining specific inhibitory data for the unsubstituted this compound would provide a valuable baseline for comparison. Ultimately, the insights gained from these studies will pave the way for the development of novel, highly selective CA inhibitors for the treatment of cancer and other diseases where CA isoforms play a critical pathological role.

References

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed Central. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic & medicinal chemistry, 28(15), 115582. [Link]

  • Michaux, C., & R. G. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye (London, England), 35(8), 2119–2126. [Link]

  • Yadav, P., Asthana, S., & Ahmad, S. (2016). Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA. Biochimica et biophysica acta, 1864(12), 1673–1680. [Link]

  • Chen, Y., Li, S., & Zhang, Y. (2024). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 16(9), 1735. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • Kciuk, M., Gielecińska, A., Mujwar, S., & Kontek, R. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1335–1353. [Link]

  • Silver, L. H. (2000). A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. Ophthalmology, 107(5), 820–825. [Link]

  • Forsman, C., Behravan, G., Jonsson, B. H., & Lindskog, S. (1988). Production of active human carbonic anhydrase II in E. coli. Acta chemica Scandinavica. Series B, Organic chemistry and biochemistry, 42(5), 314–318. [Link]

  • Park, J. H., & Kim, T. D. (2020). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 21(21), 8251. [Link]

  • Synapse. (2024, May 9). Step-by-Step Guide to Expressing Recombinant Protein in E. coli. Patsnap. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 197. [Link]

  • Gieling, R. G., Babur, M., Mamnoul, A., & Harris, A. L. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Cancers, 11(12), 1934. [Link]

  • GlobalRPH. (2020, September 2). Carbonic Anhydrase Inhibitors Ophthalmology. GlobalRPH. [Link]

  • George, R. F., El-Gazzar, M. G., Al-Wahaibi, L. H., Taher, E. S., Abdelazeem, A. H., & Youssif, B. G. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules (Basel, Switzerland), 27(22), 7793. [Link]

  • Kciuk, M., Gielecińska, A., Mujwar, S., & Kontek, R. (2022). Chemical structures of carbonic anhydrase IX and XII inhibitors from distinct chemical classes. ResearchGate. [Link]

  • Fisher, S. Z., & McKenna, R. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS catalysis, 9(2), 1147–1156. [Link]

  • Ferreira, D. (n.d.). PROTOCOL TO PRODUCE ALPHA HUMAN CARBONIC ANHYDRASE 2. Alexandria. [Link]

  • Silver, L. H. (2000). A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. PubMed. [Link]

  • El-Gazzar, M. G., George, R. F., Al-Wahaibi, L. H., Taher, E. S., Abdelazeem, A. H., & Youssif, B. G. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules (Basel, Switzerland), 27(22), 7729. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6649. [Link]

  • Logvinova, A. V., & Gurova, K. V. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1541–1546. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Edwards, Y. H., & Barlow, J. H. (1987). CLONING AND CHARACTERISATION OF THE HUMAN CARBONIC ANHYDRASE I GENE AND MAPPING OF THE CARBONIC ANHYDRASE GENE CLUSTER ON CHRO. UCL Discovery. [Link]

  • George, R. F., El-Gazzar, M. G., Al-Wahaibi, L. H., Taher, E. S., Abdelazeem, A. H., & Youssif, B. G. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1018–1031. [Link]

  • Szałek, E., & Szałek, A. (2018). Carbonic anhydrase inhibitors for the treatment of glaucoma. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of Indoline-based Sulfonamides and Coumarin-based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two distinct classes of carbonic anhydrase (CA) inhibitors: indoline-based sulfonamides, represented by the 1-acylated indoline-5-sulfonamide scaffold, and coumarin-based inhibitors. The focus is on their efficacy, selectivity, and mechanisms of action against physiologically relevant CA isoforms, particularly the tumor-associated CA IX and CA XII. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while the specific compound 5-(Morpholin-4-ylsulfonyl)indoline was the initial point of interest, publicly available research data for this exact molecule is scarce. Therefore, this guide will draw upon comprehensive data for the broader, structurally related class of 1-acylated indoline-5-sulfonamides to provide a robust and scientifically grounded comparison.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, various CA isoforms are involved in numerous physiological processes. The cytosolic isoforms, CA I and CA II, are widespread and play crucial roles in normal physiological functions.[1] In contrast, the transmembrane isoforms CA IX and CA XII are overexpressed in a variety of solid tumors in response to hypoxia.[2] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor proliferation, invasion, and resistance to therapy.[2][3] This makes CA IX and CA XII prime targets for the development of selective anticancer agents.[2]

Distinct Mechanisms of Action: A Tale of Two Scaffolds

The fundamental difference between indoline-based sulfonamides and coumarin-based inhibitors lies in their mechanism of action.

Indoline-based Sulfonamides: The Classic Zinc Binders

As part of the well-established sulfonamide class of CA inhibitors, 1-acylated indoline-5-sulfonamides act by coordinating to the Zn²⁺ ion within the enzyme's active site. The sulfonamide moiety binds to the zinc ion, displacing a water molecule and disrupting the catalytic cycle. This direct interaction with the highly conserved active site zinc is characteristic of classical CA inhibitors.

Coumarin-based Inhibitors: A "Prodrug" Approach

Coumarins employ a unique "suicide inhibition" or "prodrug" mechanism.[4] They are not active inhibitors in their original lactone form. Instead, they are hydrolyzed by the esterase activity of the carbonic anhydrase enzyme itself.[4] The resulting 2-hydroxy-cinnamic acid then binds to the entrance of the active site cavity, away from the zinc ion.[4] This binding site is characterized by a higher degree of amino acid variability among the different CA isoforms, which is the basis for the remarkable selectivity of many coumarin-based inhibitors.[4]

cluster_0 Indoline-based Sulfonamide Inhibition cluster_1 Coumarin-based Inhibition Indoline Indoline-based Sulfonamide Active_Site_Zn CA Active Site (with Zn²⁺) Indoline->Active_Site_Zn Binds to Zn²⁺ Inhibition_S Inhibition Active_Site_Zn->Inhibition_S Coumarin_Prodrug Coumarin (Prodrug) CA_Esterase CA Esterase Activity Coumarin_Prodrug->CA_Esterase Hydrolysis Active_Inhibitor 2-Hydroxy-cinnamic acid (Active Inhibitor) CA_Esterase->Active_Inhibitor Active_Site_Entrance CA Active Site Entrance Active_Inhibitor->Active_Site_Entrance Binds Inhibition_C Inhibition Active_Site_Entrance->Inhibition_C

Caption: Mechanisms of CA inhibition.

Chemical Structures

The general chemical structures of the two classes of inhibitors are depicted below. For the indoline-based inhibitors, the "R" group on the amide nitrogen can be varied to modulate activity and selectivity.

cluster_0 1-Acylated Indoline-5-sulfonamide cluster_1 Coumarin Scaffold node_A node_B

Caption: General chemical structures.

Comparative Efficacy and Selectivity

A direct comparison of the inhibitory potency (Ki values) reveals key differences in the efficacy and selectivity profiles of these two classes of compounds.

Indoline-based Sulfonamides

1-Acylated indoline-5-sulfonamides have demonstrated potent inhibition of the tumor-associated CA IX and XII isoforms, with Ki values reaching the nanomolar range.[1][5] However, they also tend to inhibit the off-target cytosolic isoforms CA I and II, although some derivatives show a degree of selectivity.[1] The structure of the acyl group plays a significant role in determining the inhibitory activity and selectivity.[1] For instance, derivatives with chloro-substituted benzoic acids have shown lower affinity for the off-target CA I isoform.[1]

Coumarin-based Inhibitors

Coumarin-based inhibitors are particularly noted for their exceptional selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II.[4][6] Many coumarin derivatives are potent inhibitors of hCA IX in the low nanomolar range while showing no significant inhibition of hCA I and II.[7] This high selectivity is a direct consequence of their unique binding mechanism at the more variable entrance of the active site.[4]

Compound ClassRepresentative CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for CA IX/XIIReference
1-Acylated Indoline-5-sulfonamides 4f (3-chlorobenzoyl)2109.4198.1132.841.3Moderate[1]
4g (4-chlorobenzoyl)>1000031.0258.445.4Moderate[1]
4h (3,4-dichlorobenzoyl)>1000033.1290.148.0Moderate[1]
Coumarin-based Inhibitors Compound 11>10,000>10,0009.4590.9High[7]
Compound 1>10,000>10,00049.3558.1High[7]
Coladonin (6)>10,000>10,00090210High[8]

Table 1: Comparative Inhibitory Potency (Ki) of Indoline-based Sulfonamides and Coumarin-based Inhibitors against Human Carbonic Anhydrase Isoforms.

In Vitro Antiproliferative Activity

Both classes of inhibitors have demonstrated the ability to suppress the growth of cancer cells in vitro.

1-Acylated indoline-5-sulfonamides, such as compound 4f, have been shown to inhibit the growth of MCF7 breast cancer cells with an IC50 of 12.9 µM under hypoxic conditions.[1][9] This antiproliferative effect is consistent with the inhibition of tumor-associated CA isoforms that are upregulated in hypoxic environments.

Coumarin derivatives have also exhibited significant antiproliferative activity against a range of cancer cell lines.[10] For example, certain coumarin-pyrazole hybrids have shown excellent anticancer activity with IC50 values in the low micromolar range against cell lines such as HepG2 and SMMC-7721.[10]

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
1-Acylated Indoline-5-sulfonamides 4fMCF-7 (hypoxia)12.9[1][9]
Coumarin-based Inhibitors Compound 35SMMC-77212.08[10]
HepG22.96[10]

Table 2: Comparative In Vitro Antiproliferative Activity.

Experimental Methodologies: Determining CA Inhibition

The inhibitory potency of these compounds is typically determined using a stopped-flow CO₂ hydration assay. This method measures the initial rates of the CA-catalyzed CO₂ hydration reaction.[6]

Stopped-Flow CO₂ Hydration Assay Protocol
  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the recombinant human CA isoforms (I, II, IX, and XII) in a suitable buffer (e.g., TRIS-HCl with NaClO₄).

    • Prepare stock solutions of the test inhibitors (indoline-based sulfonamides or coumarins) in an appropriate solvent (e.g., DMSO), followed by dilutions in distilled-deionized water.[6]

  • Incubation:

    • Pre-incubate the enzyme and inhibitor solutions together at room temperature. The incubation time is critical and differs between the two classes of inhibitors. For sulfonamides, a 15-minute incubation is standard.[6] For coumarins, a longer incubation period of 6 hours is necessary to allow for the enzyme-mediated hydrolysis to the active inhibitor.[4]

  • Kinetic Measurement:

    • Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.[11]

    • Monitor the change in pH over time using a pH indicator dye (e.g., phenol red). The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for 10-100 seconds.[6]

    • Vary the CO₂ concentration (typically 1.7 to 17 mM) to determine the inhibition constants.[6]

  • Data Analysis:

    • Use non-linear least-squares methods to fit the initial velocity data and calculate the inhibition constants (Ki).[6]

    • Subtract the uncatalyzed reaction rates from the total observed rates.[6]

A Prepare Enzyme and Inhibitor Stock Solutions B Pre-incubate Enzyme and Inhibitor (15 min for Sulfonamides, 6h for Coumarins) A->B C Rapidly Mix with CO₂-Saturated Solution (Stopped-Flow Instrument) B->C D Monitor pH Change over Time C->D E Calculate Initial Reaction Rates D->E F Determine Ki Values (Non-linear Regression) E->F

Caption: Stopped-flow CO₂ hydration assay workflow.

Conclusion

Both 1-acylated indoline-5-sulfonamides and coumarin-based compounds are potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII, and both classes exhibit promising antiproliferative activity. However, they achieve this through fundamentally different mechanisms of action, which in turn dictates their selectivity profiles.

  • Indoline-based sulfonamides represent the classical approach of targeting the active site zinc ion. While potent, achieving high selectivity over the ubiquitous CA I and II isoforms can be challenging and requires careful structural modifications.

  • Coumarin-based inhibitors offer a more elegant solution for achieving isoform selectivity. Their unique "prodrug" mechanism, which involves binding to a less conserved region at the entrance of the active site, often results in excellent selectivity for CA IX and XII.

The choice between these two scaffolds for drug development will depend on the specific therapeutic goals. The high selectivity of coumarins makes them particularly attractive for minimizing off-target effects. Further research into the structure-activity relationships of both classes will undoubtedly lead to the development of even more potent and selective CA inhibitors for cancer therapy.

References

Sources

Comparative Analysis of Cross-Resistance Profiles for 5-(Morpholin-4-ylsulfonyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Drug Development

Editorial Note: The specific compound 5-(Morpholin-4-ylsulfonyl)indoline is a novel investigational agent. As such, publicly available cross-resistance data is limited. This guide has been constructed based on established principles of drug resistance and by drawing mechanistic parallels from published studies on structurally related indoline-5-sulfonamide scaffolds. The experimental data presented herein is illustrative, designed to model a robust scientific approach to a cross-resistance investigation.

Introduction: The Challenge of Acquired Resistance in Oncology

The indoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities.[1] Specifically, indoline derivatives have shown significant promise in developing anticancer agents that can target key pathways in tumor progression and survival.[2][3] A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive not only to the initial drug but to a broad spectrum of other structurally and mechanistically unrelated compounds.[4]

This guide focuses on a hypothetical investigational compound, This compound (hereafter referred to as IND-SULF-M ), a novel agent designed around the indoline-5-sulfonamide core. Compounds from this class are known to inhibit tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[5] These enzymes are crucial for tumor survival under hypoxic conditions, as they regulate extracellular pH, promoting cancer cell invasion and mitigating the efficacy of weakly basic chemotherapeutic drugs.[6]

Understanding the cross-resistance profile of IND-SULF-M is paramount. Will cells that acquire resistance to a standard-of-care agent, like Doxorubicin, also exhibit resistance to IND-SULF-M? Or can IND-SULF-M bypass common resistance mechanisms, offering a therapeutic advantage? This guide provides a comprehensive framework for answering these questions, detailing the necessary experimental designs, protocols, and data interpretation strategies.

Designing the Cross-Resistance Study: A Validated Framework

To objectively assess the performance of IND-SULF-M against resistant cancer phenotypes, a multi-pronged experimental approach is required. The core principle is to compare its efficacy against a parental, drug-sensitive cell line and its isogenic, drug-resistant counterpart.

Key Components of the Study
  • Cell Models:

    • Parental Line: A well-characterized, drug-sensitive cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

    • Resistant Subline: A line derived from the parental stock with acquired resistance to a standard chemotherapeutic agent (e.g., MCF-7/DOX, resistant to Doxorubicin). This model is particularly relevant as Doxorubicin resistance is often mediated by the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump, a common cause of MDR.[6]

  • Comparator Compounds:

    • IND-SULF-M: The investigational compound.

    • Doxorubicin: A standard-of-care anthracycline antibiotic and topoisomerase II inhibitor, used here as the resistance-inducing agent and positive control for resistance.

    • Acetazolamide: A well-known, non-selective carbonic anhydrase inhibitor, used to benchmark the target-specific effects.

Experimental Workflow

The logical flow of the investigation is designed to first establish the resistance phenotype and then systematically evaluate IND-SULF-M's activity.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Efficacy & Cross-Resistance Testing cluster_2 Phase 3: Synergy Analysis P1_Start Start with Parental MCF-7 Cell Line P1_Protocol1 Protocol 1: Generate Doxorubicin-Resistant MCF-7/DOX Line P1_Start->P1_Protocol1 P1_Validate Protocol 3: Validate P-gp Overexpression (Western Blot) P1_Protocol1->P1_Validate P2_Protocol2 Protocol 2: Determine IC50 Values (Cell Viability Assay) P1_Validate->P2_Protocol2 Use Validated Cell Lines P2_Data Table 1: Comparative IC50 & Resistance Index P2_Protocol2->P2_Data P3_Protocol4 Protocol 4: Checkerboard Synergy Assay (IND-SULF-M + Doxorubicin) P2_Data->P3_Protocol4 Inform Synergy Experiments P3_Data Table 2: FIC Index Calculation P3_Protocol4->P3_Data Conclusion Conclusion P3_Data->Conclusion Final Interpretation

Caption: Experimental workflow for cross-resistance evaluation.

Methodologies & Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections detail the step-by-step methodologies for the core experiments.

Protocol 1: Generation of Doxorubicin-Resistant Cell Line (MCF-7/DOX)

This protocol is based on the widely used stepwise drug induction method, which mimics the gradual acquisition of resistance in a clinical setting.[7][8]

  • Determine Initial IC50: Culture parental MCF-7 cells and perform a dose-response assay (e.g., MTT) to determine the IC50 of Doxorubicin.

  • Initial Exposure: Begin culturing MCF-7 cells in media containing Doxorubicin at a sub-lethal concentration (e.g., IC20).

  • Stepwise Dose Escalation: Once the cells resume a normal proliferation rate (typically 2-3 passages), double the concentration of Doxorubicin.

  • Manage Cell Death: If cell death exceeds 50%, reduce the concentration to the previous level and allow the culture to stabilize before attempting to increase the dose again.[7]

  • Iterate: Repeat steps 3 and 4 over several months until the cells can proliferate in a high concentration of Doxorubicin (e.g., 10-20 times the initial IC50).

  • Cryopreservation: At each stable concentration, freeze down vials of cells. This is critical for creating a repository and as a backup if a culture is lost.[9]

  • Culture Maintenance: Once established, the resistant MCF-7/DOX line should be continuously cultured in the presence of a maintenance dose of Doxorubicin to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[10]

  • Cell Seeding: Seed both parental MCF-7 and resistant MCF-7/DOX cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of IND-SULF-M, Doxorubicin, and Acetazolamide in appropriate culture media.

  • Drug Treatment: Remove the old media from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control (100% viability).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours until formazan crystals form.

    • Solubilize the crystals by adding 100 µL of DMSO to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the logarithm of drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each compound in each cell line.

Data Presentation & Comparative Analysis

Clear data presentation is essential for objective comparison. The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line). A high RI indicates significant resistance.

Table 1: Illustrative IC50 and Resistance Index Data

CompoundCell LineIC50 (µM)Resistance Index (RI)Interpretation
Doxorubicin MCF-70.5-Baseline Potency
MCF-7/DOX25.050 High Resistance (Control)
IND-SULF-M MCF-72.2-Baseline Potency
MCF-7/DOX2.81.27 No Cross-Resistance
Acetazolamide MCF-7>100-Low Potency
MCF-7/DOX>100N/ALow Potency

Analysis: The hypothetical data in Table 1 clearly demonstrates the successful generation of a Doxorubicin-resistant line (RI = 50). Crucially, IND-SULF-M retains its potency against this resistant line (RI ≈ 1), indicating it is not a substrate for the P-gp efflux pump and thus exhibits no cross-resistance in this model. This suggests a distinct mechanism of action and a potential therapeutic advantage in P-gp-overexpressing tumors.

Mechanistic Validation and Pathway Analysis

To build a compelling scientific narrative, the phenotypic data must be linked to underlying molecular mechanisms.

Protocol 3: Western Blot for P-glycoprotein (P-gp) Expression
  • Protein Extraction: Lyse MCF-7 and MCF-7/DOX cells to extract total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody specific for P-gp (MDR1).

    • Incubate with an HRP-conjugated secondary antibody.

    • Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A strong band for P-gp should be present in the MCF-7/DOX lane but absent or weak in the parental MCF-7 lane.

Signaling Pathway Context

IND-SULF-M is hypothesized to inhibit CA IX, an enzyme upregulated by the transcription factor HIF-1α under hypoxic conditions. By inhibiting CA IX, IND-SULF-M disrupts the tumor's ability to regulate pH, leading to intracellular acidification and cell death. This mechanism is independent of the P-gp efflux pump.

G cluster_0 pH Regulation Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CAIX_exp CA IX Gene Transcription HIF->CAIX_exp CAIX_prot CA IX Protein CAIX_exp->CAIX_prot Proton_exp Proton (H+) Export CAIX_prot->Proton_exp pH_grad Maintain Alkaline Extracellular pH Proton_exp->pH_grad Survival Tumor Cell Survival, Proliferation & Invasion pH_grad->Survival INDSULFM IND-SULF-M INDSULFM->CAIX_prot Inhibition

Sources

A Comparative Benchmarking Guide: Evaluating 5-(Morpholin-4-ylsulfonyl)indoline Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously evaluates new chemical entities for their potential to combat malignant cell proliferation. This guide provides a comprehensive framework for benchmarking the investigational compound, 5-(Morpholin-4-ylsulfonyl)indoline, against well-established anticancer agents. As direct experimental data for this specific molecule is not yet publicly available, this document will leverage published data for structurally related compounds to project its potential efficacy and will serve as a methodological blueprint for its evaluation.

The core structure of this compound combines three key moieties: an indoline nucleus, a morpholine ring, and a sulfonamide group. Each of these components has been independently implicated in potent anticancer activities, suggesting a synergistic potential for the combined molecule. Indole and its derivatives are known to modulate various biological pathways involved in cancer progression. The morpholine ring is a frequently incorporated scaffold in drug design, known to enhance crucial properties such as aqueous solubility and bioavailability. Furthermore, the sulfonamide group is a well-established pharmacophore in a multitude of approved drugs, and its derivatives are recognized for their diverse pharmacological activities, including anticancer effects.

This guide will provide a head-to-head comparison with three pillars of cancer chemotherapy: Doxorubicin , a topoisomerase II inhibitor; Cisplatin , a DNA alkylating agent; and Paclitaxel , a microtubule-stabilizing agent. The objective is to offer researchers, scientists, and drug development professionals a robust, scientifically-grounded protocol for assessing the anticancer potential of this compound and its derivatives.

Postulated Mechanism of Action and Relevant Signaling Pathways

Derivatives of the core structure of this compound have been reported to exhibit anticancer activity through various mechanisms. Notably, indoline-5-sulfonamides have demonstrated inhibitory effects on carbonic anhydrases IX and XII, which are involved in regulating tumor microenvironment pH and promoting cancer cell survival. Additionally, the sulfonamide moiety is a key feature in inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.

Given that this compound is a key intermediate in the synthesis of kinase inhibitors, it is plausible that its anticancer activity could be mediated through the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis Bad->Apoptosis promotes

A simplified diagram of the PI3K/Akt signaling pathway.

Comparative Efficacy: A Data-Driven Approach

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for our benchmark agents against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). These values, collated from publicly available data, will serve as the reference against which this compound's performance can be measured. For context, published data for a structurally related indole-based sulfonohydrazide with a morpholine moiety is included as a proxy for the potential efficacy of our compound of interest.

Table 1: Comparative IC50 Values (µM) on MCF-7 Breast Cancer Cell Line

CompoundIC50 (µM)Reference
Proxy for this compound 13.2
Doxorubicin~0.1 - 1.0Publicly Available Data
Cisplatin~5.0 - 15.0Publicly Available Data
Paclitaxel~0.005 - 0.05Publicly Available Data

Table 2: Comparative IC50 Values (µM) on MDA-MB-468 Breast Cancer Cell Line

CompoundIC50 (µM)Reference
Proxy for this compound 8.2
Doxorubicin~0.05 - 0.5Publicly Available Data
Cisplatin~2.0 - 10.0Publicly Available Data
Paclitaxel~0.001 - 0.01Publicly Available Data

Experimental Protocols for Benchmarking

The following section outlines detailed, step-by-step protocols for the essential in vitro assays required to benchmark this compound against the reference compounds. Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies CellCulture Cancer Cell Lines (e.g., MCF-7, MDA-MB-468) CompoundTreatment Treat with: - this compound - Benchmark Drugs CellCulture->CompoundTreatment MTT_Assay MTT Assay (Cell Viability) CompoundTreatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) CompoundTreatment->Apoptosis_Assay CellCycle_Assay PI Staining (Cell Cycle) CompoundTreatment->CellCycle_Assay IC50 Determine IC50 Values MTT_Assay->IC50 DataAnalysis Data Analysis & Comparison IC50->DataAnalysis Apoptosis_Assay->DataAnalysis CellCycle_Assay->DataAnalysis

A workflow for the in vitro benchmarking of anticancer compounds.

Conclusion and Future Directions

The presented guide offers a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By benchmarking against established anticancer agents and employing standardized in vitro assays, researchers can generate robust and comparable data to ascertain its therapeutic potential. The preliminary data from structurally similar compounds are promising, suggesting that this compound warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, potentially through kinome profiling and in vivo efficacy studies in relevant animal models. This structured approach will be instrumental in determining if this novel compound can progress through the drug development pipeline and ultimately contribute to the arsenal of anticancer therapeutics.

References

  • Urvashi, B., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Available at: [Link]

  • Alam, M. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42195–42206. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Singh, H., et al. (2023). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 28(3), 1395. Available at: [Link]

  • Urvashi, B., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(7), 1018. Available at: [Link]

  • Anwar, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5369. Available at: [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113845. Available at: [Link]

A Comprehensive Guide to Assessing the Therapeutic Index of 5-(Morpholin-4-ylsulfonyl)indoline Analogs as Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. The development of small molecule inhibitors against PI3K has been a major focus of oncological research. Among the emerging classes of these inhibitors, 5-(morpholin-4-ylsulfonyl)indoline analogs have shown promise. However, a critical determinant of their clinical success lies in a favorable therapeutic index (TI) – a quantitative measure of a drug's safety margin. This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of this specific class of compounds, integrating established experimental protocols with expert insights to ensure scientific rigor and translatability.

The Critical Importance of the Therapeutic Index in PI3K-Targeted Therapy

The therapeutic index is fundamentally the ratio between the toxic dose and the therapeutic dose of a drug. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. For PI3K inhibitors, this is particularly crucial. The PI3K/Akt/mTOR pathway is not only central to cancer cell proliferation and survival but also plays a significant role in normal physiological processes such as glucose metabolism and immune function.[1][2] Consequently, "on-target, off-tumor" toxicities are a common challenge with this class of drugs, often leading to adverse events like hyperglycemia and immunosuppression.[1][2] Therefore, a robust and early assessment of the therapeutic index is paramount to identify this compound analogs with the highest potential for clinical success.

Conceptual Framework for Therapeutic Index Assessment

The evaluation of the therapeutic index is a multi-faceted process, encompassing both in vitro and in vivo studies. The overarching goal is to determine the concentration or dose range where the compound exhibits maximal efficacy against cancer cells while demonstrating minimal toxicity to normal cells and tissues.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In_Vitro_Efficacy Efficacy (Cancer Cell Lines) IC50/EC50 In_Vitro_TI In Vitro Therapeutic Index (CC50 / IC50) In_Vitro_Efficacy->In_Vitro_TI In_Vitro_Toxicity Toxicity (Normal Cell Lines) CC50 In_Vitro_Toxicity->In_Vitro_TI In_Vivo_Efficacy Efficacy (Xenograft Models) ED50 In_Vivo_TI In Vivo Therapeutic Index (LD50 / ED50) In_Vivo_Efficacy->In_Vivo_TI In_Vivo_Toxicity Toxicity (Healthy Animals) LD50/MTD In_Vivo_Toxicity->In_Vivo_TI In_Vitro_Assessment In_Vitro_Assessment In_Vivo_Assessment In_Vivo_Assessment In_Vitro_Assessment->In_Vivo_Assessment Candidate Selection

Figure 1: Conceptual workflow for determining the therapeutic index.

In Vitro Assessment: The Foundation of Efficacy and Safety Profiling

The initial phase of TI assessment relies on a battery of in vitro assays to determine the potency of the this compound analogs against cancer cells and their cytotoxic effects on normal cells.

Determining On-Target Efficacy: PI3K/Akt Pathway Inhibition

The primary mechanism of action for these analogs is the inhibition of the PI3K pathway. This can be quantitatively assessed by measuring the inhibition of downstream signaling molecules.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, a breast cancer line with known PIK3CA mutations) and treat with a dose range of the this compound analog for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. A loading control, such as GAPDH or β-actin, should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the inhibitory effect of the compound.

G Start Start Cell_Treatment Treat Cancer Cells with Analogs Start->Cell_Treatment Protein_Extraction Protein Extraction & Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting (p-Akt, Akt, GAPDH) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis (p-Akt/Akt Ratio) Detection->Analysis End End Analysis->End

Figure 2: Western blot workflow for assessing PI3K pathway inhibition.

Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is crucial for determining the concentration of the analog that is toxic to both cancer and normal cells.

  • Cell Seeding: Seed both a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial cell line) in 96-well plates.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the this compound analog.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression.

Calculating the In Vitro Therapeutic Index

The in vitro therapeutic index (TI) provides an initial estimate of the compound's selectivity. It is calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells.

Formula: In Vitro TI = CC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI value indicates greater selectivity for cancer cells.

Illustrative In Vitro Data for this compound Analogs

The following table presents hypothetical data for a series of analogs, comparing them to a known PI3K inhibitor, ZSTK474.[3] This data is for illustrative purposes to demonstrate the comparative analysis.

CompoundPI3Kα IC50 (nM)MCF-7 IC50 (µM)MCF-10A CC50 (µM)In Vitro TI (CC50/IC50)
Analog A 50.51020
Analog B 151.286.7
Analog C 20.2525
ZSTK474 (Ref.) 1.60.1220

Note: Data for Analogs A, B, and C are hypothetical and for illustrative purposes only. ZSTK474 data is representative of published values.[3]

In Vivo Assessment: Translating In Vitro Findings to a Living System

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and toxicity in a more complex biological system.

Efficacy Evaluation in Xenograft Models

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the anti-tumor activity of drug candidates.

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., UACC-62, a PTEN-deficient melanoma cell line) into immunocompromised mice (e.g., nude or SCID mice).[4]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog and a vehicle control to the respective groups at predetermined doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pathway modulation).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI). The effective dose 50 (ED50), the dose required to achieve 50% of the maximum TGI, can be determined.

G Start Start Cell_Implantation Implant Cancer Cells in Mice Start->Cell_Implantation Tumor_Growth Allow Tumor Growth & Randomize Groups Cell_Implantation->Tumor_Growth Drug_Administration Administer Analogs & Vehicle Control Tumor_Growth->Drug_Administration Tumor_Measurement Regularly Measure Tumor Volume Drug_Administration->Tumor_Measurement Endpoint Study Endpoint & Tumor Excision Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Growth & Calculate ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for in vivo efficacy studies using xenograft models.

Toxicity Assessment in Healthy Animals

Determining the toxicity profile of the analogs is crucial for establishing a safe dosing window. This is typically done through dose-ranging studies to identify the Maximum Tolerated Dose (MTD) or the Lethal Dose 50 (LD50).

  • Animal Groups: Use healthy, non-tumor-bearing mice and divide them into groups.

  • Dose Escalation: Administer the this compound analog at escalating doses to different groups.

  • Clinical Observations: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and overall health.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10-20% body weight loss) or mortality.

  • Pathological Analysis: At the end of the study, perform a necropsy and histopathological analysis of major organs to identify any drug-related toxicities.

Calculating the In Vivo Therapeutic Index

The in vivo therapeutic index provides a more clinically relevant measure of a drug's safety margin.

Formula: In Vivo TI = LD50 (or MTD) / ED50

Illustrative In Vivo Data for this compound Analogs

The following table presents hypothetical in vivo data for the same series of analogs, providing a comparative assessment of their therapeutic potential.

CompoundUACC-62 Xenograft ED50 (mg/kg)MTD in Mice (mg/kg)In Vivo TI (MTD/ED50)
Analog A 252008
Analog B 501503
Analog C 1012012
PKI-179 (Ref.) 201809

Note: Data for Analogs A, B, and C are hypothetical and for illustrative purposes only. PKI-179 data is representative of the expected profile for a potent PI3K inhibitor.[5]

Pharmacokinetic Profiling: Understanding Drug Exposure

A comprehensive assessment of the therapeutic index should also include pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound analogs. Key parameters such as bioavailability, half-life, and plasma concentration at the efficacious and toxic doses are critical for interpreting the therapeutic window.

Conclusion: A Data-Driven Approach to Candidate Selection

The systematic assessment of the therapeutic index, from in vitro selectivity to in vivo efficacy and toxicity, provides a robust framework for the preclinical evaluation of this compound analogs. By integrating these multi-parameter assessments, researchers can confidently identify lead candidates with the most promising safety and efficacy profiles for further development. The ultimate goal is to advance novel PI3K inhibitors that not only potently inhibit tumor growth but also offer a wide therapeutic window, minimizing the risk of adverse effects and maximizing patient benefit. This data-driven, iterative process of evaluation and optimization is the cornerstone of successful drug discovery and development in oncology.

References

  • Flinn, I. (2019). Role of PI3K Inhibitors in Treatment of B-cell Malignancies. YouTube. [Link]

  • McConnell, D. B., & Wos, J. A. (2013). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current topics in medicinal chemistry, 13(22), 2849–2863.
  • He, W., et al. (2022). Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-deficient Cancers. Journal of Medicinal Chemistry, 65(1), 359-376.
  • Bauman, J. (2020). Multikinase TKI Toxicity Profile. OncLive. [Link]

  • Kryzhanovska, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453.
  • Di Mauro, G., et al. (2024). Statistical and Clustering Analysis of Safety Profiles of FDA-Approved Protein Kinase Inhibitors. Pharmaceuticals, 17(1), 1.
  • Singh, S., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(18), 6046.
  • Li, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6085.
  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4467–4471.
  • Kryzhanovska, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(5), 415–425.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106037.
  • He, W., et al. (2013). Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-deficient Cancers. Journal of Medicinal Chemistry, 56(22), 9037-9052.
  • Bauman, J. (2020). Multikinase TKI Toxicity Profile. OncLive. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(3), 1105.
  • Guryev, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/A. International Journal of Molecular Sciences, 23(18), 10854.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Center for Biotechnology Information. [Link]

  • Flinn, I. (2019). Role of PI3K Inhibitors in Treatment of B-cell Malignancies. YouTube. [Link]

  • Kumar, A., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

Sources

A Structural and Functional Comparison of Zinc-Binding Inhibitors: The Case of 5-(Morpholin-4-ylsulfonyl)indoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the inhibition of zinc-dependent enzymes, or metalloenzymes, represents a cornerstone of therapeutic intervention for a multitude of diseases, ranging from cancer and glaucoma to infectious diseases. The catalytic activity of these enzymes is critically dependent on a zinc ion housed within their active site. Consequently, molecules capable of effectively chelating this zinc ion can act as potent and specific inhibitors. This guide provides a detailed structural and functional comparison of inhibitors centered around the 5-(morpholin-4-ylsulfonyl)indoline scaffold with other prominent classes of zinc-binding inhibitors, offering insights for researchers and professionals in drug development.

The Central Role of the Zinc-Binding Group (ZBG)

The pharmacophore of a typical metalloenzyme inhibitor can be deconstructed into three key components: a zinc-binding group (ZBG), a linker, and a scaffold that confers selectivity through interactions with the enzyme's active site residues. The ZBG is arguably the most critical element, as its interaction with the catalytic zinc ion is the primary driver of inhibitory potency. The choice of ZBG profoundly influences not only the affinity of the inhibitor but also its pharmacokinetic and pharmacodynamic properties.

This guide will focus on the sulfonamide ZBG, particularly within the context of the indoline scaffold, and compare its characteristics to two other widely employed ZBGs: hydroxamates and carboxylates.

The Sulfonamide Moiety: A Privileged Zinc-Binding Group

The sulfonamide group (-SO₂NH₂) is a well-established and highly effective ZBG, particularly for inhibitors of carbonic anhydrases (CAs), a family of ubiquitous zinc metalloenzymes.[1] The inhibitory mechanism of sulfonamides involves the deprotonation of the sulfonamide nitrogen at physiological pH, forming an anion (-SO₂NH⁻) that coordinates directly with the positively charged zinc ion in the enzyme's active site.[1] This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle.[1]

The Indoline Scaffold: A Platform for Selectivity

The indoline core serves as a versatile scaffold for presenting the sulfonamide ZBG to the active site of target enzymes. Recent studies on 1-acylated indoline-5-sulfonamides have demonstrated their potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[2] The acyl group at the 1-position of the indoline ring can be systematically modified to optimize interactions with the amino acid residues lining the active site cavity, thereby enhancing both potency and isoform selectivity.

Structural Comparison of Zinc-Binding Groups

The geometry and electronic properties of the ZBG dictate its coordination with the zinc ion. Below is a comparison of the key structural features of sulfonamides, hydroxamates, and carboxylates.

Zinc-Binding GroupChemical StructureCoordination Mode with Zn²⁺Key Interactions
Sulfonamide R-SO₂NH₂Monodentate (via deprotonated nitrogen)Direct coordination of the anionic nitrogen to the zinc ion. Hydrogen bonding between the sulfonamide oxygens and active site residues (e.g., Thr199 in CAs).[3]
Hydroxamate R-CONHOHBidentate (via carbonyl oxygen and hydroxyl oxygen)Chelating interaction with the zinc ion, forming a five-membered ring. This strong chelation often leads to high potency but can sometimes result in off-target effects.
Carboxylate R-COOHMonodentate or BidentateThe carboxylate anion can coordinate to the zinc ion in either a monodentate or a bidentate fashion, depending on the specific enzyme active site geometry.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate higher potency. The following table presents a comparative overview of the inhibitory activities of representative indoline sulfonamides and other classes of zinc-binding inhibitors against various hCA isoforms.

Compound/ClassTarget IsoformKᵢ (nM)Reference
1-(3-chlorobenzoyl)indoline-5-sulfonamide (4f) hCA IX132.8[2]
hCA XII41.3
1-(4-chlorobenzoyl)indoline-5-sulfonamide (4g) hCA XII41.3
Indolin-2-one-based sulfonamide hCA II5.9 - 761[4]
hCA IV4.0 - 2069.5[4]
Acetazolamide (Thiadiazole Sulfonamide) hCA II12[3]
Dorzolamide (Thiophene Sulfonamide) hCA IIPotent Inhibitor[3]
Hydroxamate-based Inhibitors (General) Various MetalloenzymesLow nM to µMN/A
Carboxylate-based Inhibitors (General) Various MetalloenzymesµM to mMN/A

Note: Data for hydroxamate and carboxylate inhibitors are generalized as their potency is highly dependent on the specific scaffold and target enzyme.

The data clearly indicate that the indoline-5-sulfonamide scaffold can be tailored to achieve potent and selective inhibition of cancer-related carbonic anhydrase isoforms.[2][5]

Visualizing the Inhibition: Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental principles of zinc chelation by different ZBGs and the overall workflow for inhibitor characterization.

cluster_sulfonamide Sulfonamide Zinc Binding cluster_hydroxamate Hydroxamate Zinc Binding (Bidentate) Zn Zn²⁺ N N⁻ Zn->N Coordination S S N->S O1 O S->O1 O2 O S->O2 R R S->R Zn_h Zn²⁺ O_c O Zn_h->O_c Coordination O_h O⁻ Zn_h->O_h Coordination C C O_c->C N_h N C->N_h R_h R C->R_h N_h->O_h H H N_h->H caption Figure 1. Comparison of Zinc Chelation by Sulfonamide and Hydroxamate.

Caption: Figure 1. Comparison of Zinc Chelation by Sulfonamide and Hydroxamate.

Start Inhibitor Design & Synthesis IC50 IC₅₀ Determination (e.g., MTT or Stopped-Flow Assay) Start->IC50 Ki Kᵢ Determination (Enzyme Kinetics) IC50->Ki Structure Structural Analysis (X-ray Crystallography) Ki->Structure Thermodynamics Binding Thermodynamics (Isothermal Titration Calorimetry) Ki->Thermodynamics SAR Structure-Activity Relationship (SAR) Analysis Structure->SAR Thermodynamics->SAR Optimization Lead Optimization SAR->Optimization

Caption: Figure 2. Experimental Workflow for Characterizing Zinc-Binding Inhibitors.

Experimental Methodologies for Comparative Analysis

To ensure scientific integrity and provide a robust comparison between different classes of zinc-binding inhibitors, a standardized set of experimental protocols is essential.

Protocol 1: Determination of Inhibitory Potency (IC₅₀/Kᵢ) for Carbonic Anhydrase

This protocol is adapted from methodologies used for the evaluation of sulfonamide inhibitors against various CA isoforms.[2]

A. IC₅₀ Determination using a Stopped-Flow Technique:

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

  • Reagents and Buffers:

    • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • HEPES buffer (pH 7.5).

    • Phenol Red indicator.

    • CO₂-saturated water.

    • Inhibitor stock solutions (in DMSO).

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • In a stopped-flow instrument, mix the enzyme solution with the inhibitor solution and incubate for a defined period to allow for binding.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[6]

B. Kᵢ Determination:

The Kᵢ value is determined from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate.

Rationale: The stopped-flow technique provides a rapid and sensitive method for measuring the kinetics of the CA-catalyzed reaction. The use of a pH indicator allows for the continuous monitoring of the reaction progress. Determining both IC₅₀ and Kᵢ values provides a comprehensive understanding of the inhibitor's potency.

Protocol 2: Structural Elucidation by X-ray Crystallography

This protocol provides a general workflow for obtaining the crystal structure of a metalloenzyme in complex with an inhibitor.

  • Protein Expression and Purification:

    • Express the target enzyme (e.g., hCA II) in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Crystallization:

    • Screen for crystallization conditions using commercially available or in-house prepared screens.

    • Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the grown crystals to a solution containing the inhibitor for a specific duration to allow the inhibitor to diffuse into the crystal lattice and bind to the enzyme.

    • Co-crystallization: Add the inhibitor to the protein solution before setting up the crystallization trials.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build and refine the atomic model of the protein-inhibitor complex.

Rationale: X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode of the inhibitor and its interactions with the zinc ion and active site residues. This information is invaluable for structure-based drug design and understanding the molecular basis of inhibition.

Protocol 3: Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

  • Sample Preparation:

    • Prepare solutions of the purified enzyme and the inhibitor in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

    • Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.

    • A control experiment titrating the inhibitor into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting data to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Rationale: ITC provides a label-free, in-solution method to quantify the thermodynamic forces driving the binding interaction. This information complements the structural and kinetic data, providing a deeper understanding of the molecular recognition process.

Conclusion

The this compound scaffold represents a promising platform for the development of potent and selective inhibitors of zinc-dependent metalloenzymes, particularly carbonic anhydrases. The sulfonamide group serves as an effective zinc-binding moiety, and the indoline core allows for extensive chemical modification to optimize interactions with the target enzyme. A thorough comparative analysis, employing a combination of kinetic, structural, and thermodynamic techniques as outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting this important class of enzymes. By understanding the intricate structural and functional differences between various zinc-binding inhibitors, researchers can make more informed decisions in the pursuit of safer and more effective medicines.

References

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). 2022;15(12):1453. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals (Basel). 2023;16(5):722. Available from: [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. Bioorg Med Chem. 2017;25(4):1486-1495. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. 2023;28(14):5386. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. 2022;15(12):1453. Available from: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J Med Chem. 2020;63(12):6448-6466. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Eur J Med Chem. 2024;270:116443. Available from: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Chem Rev. 2020;120(21):12089-12187. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. 2022;15(12):1453. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. 2013. Available from: [Link]

  • 5LL4: Crystal structure of human carbonic anhydrase isozyme II with 4-(1H-benzimidazol-1-ylacetyl)benzenesulfonamide. NCBI. 2016. Available from: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Anal Chem. 2019;91(22):14562-14569. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. 2021;6(47):31525-31540. Available from: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. 2022;27(19):6619. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. 2022. Available from: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]

  • Crystal structure of human carbonic anhydrase isozyme XII with 3-[(1S)-2,3-Dihydro-1H-inden-1-ylamino]-2,5,6-trifluoro-4-[(2-hy-droxyethyl)sulfonyl]benzenesulfonamide. Protein Data Bank Japan. 2017. Available from: [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. Front Bioeng Biotechnol. 2022;10:901844. Available from: [Link]

  • The Synthesis and Biological Evaluation of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. 2023. Available from: [Link]

  • Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. Eur J Med Chem. 2020;187:111956. Available from: [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. 2023. Available from: [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. 2024. Available from: [Link]

  • A quantitative structure-activity relationship study on serotonin 5-HT6 receptor ligands: indolyl and piperidinyl sulphonamides. QSAR & Combinatorial Science. 2010;29(6):785-794. Available from: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Anal Biochem. 2017;529:44-51. Available from: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. 2023. Available from: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Curr Med Chem. 2024. Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Morpholin-4-ylsulfonyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide to the Safe Handling of 5-(Morpholin-4-ylsulfonyl)indoline

This document provides essential safety and logistical guidance for laboratory personnel handling this compound. As a key intermediate in the synthesis of kinase inhibitors, this compound is presumed to be biologically active and should be handled with the utmost care.[1] The following protocols are based on a synthesis of information for structurally related compounds and best practices for managing potent pharmaceutical agents, in the absence of a specific Safety Data Sheet (SDS) for this molecule.

Hazard Assessment and Risk Mitigation

Given that this compound is an intermediate for kinase inhibitors, it is prudent to treat it as a potent compound.[2] The morpholine moiety, a key structural component, is associated with significant hazards. Safety Data Sheets for morpholine indicate that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[3][4][5] Therefore, a conservative approach to handling is essential to minimize exposure.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation May cause severe skin burns and irritation.
Serious Eye Damage/Irritation May cause serious eye damage.
Flammability May be a flammable solid or have a low flash point, similar to related compounds.[3]
Biological Potency As a kinase inhibitor intermediate, it may have high pharmacological activity.[2][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption, a known risk with morpholine derivatives.[3]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye damage.[5]
Lab Coat Disposable, cuffed lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted N95 respirator or higher.Mitigates the risk of inhaling airborne particles, a potential hazard with potent compounds.[7]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.
Donning and Doffing of PPE: A Critical Workflow

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don5 5. Inner Gloves Don3->Don5 Don4 4. Outer Gloves Don5->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: The prescribed sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Handling with Precision

All manipulations of this compound should be conducted within a certified chemical fume hood to control airborne exposure.[7]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use a spatula to handle the material and avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[9] Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the area and alert laboratory personnel. Contact the institution's environmental health and safety office.
Spill Response Workflow

Spill_Response A Spill Occurs B Alert Personnel & Evacuate (if large) A->B C Don Appropriate PPE A->C For small spills B->C D Contain the Spill with Absorbent Material C->D E Collect Contaminated Material D->E F Place in Sealed Hazardous Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of Waste According to Protocol G->H

Caption: A stepwise workflow for responding to a chemical spill of this compound.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

Waste Streams and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-proof container.Dispose of through the institution's hazardous waste program.[10]
Liquid Waste Labeled, sealed, and chemically compatible container.Collect all liquid waste containing the compound for hazardous waste disposal. Do not pour down the drain.[9][11]
Contaminated PPE Labeled, sealed plastic bag.Dispose of as solid hazardous waste.[10]

It may be necessary to contain and dispose of this chemical as hazardous waste.[11] For small quantities, absorption on paper towels followed by evaporation in a fume hood and subsequent incineration of the paper may be an option, but consult with your institution's safety officer first.[11] Large quantities should be collected for disposal in a suitable combustion chamber.[11]

References

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • North Metal and Chemical Company. Morpholine - Safety Data Sheet. [Link]

  • MsdsDigital.com. MORPHOLINE - Safety Data Sheet. [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • CDC Stacks. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. [Link]

  • TKS Publisher. Potent compound safety in the laboratory. [Link]

  • Pharmaceutical Outsourcing. Managing Risks with Potent Pharmaceutical Products. [Link]

  • PubMed Central. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • Frontiers. Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.